Product packaging for Cyprodinil-d5(Cat. No.:CAS No. 1773496-67-5)

Cyprodinil-d5

Cat. No.: B569047
CAS No.: 1773496-67-5
M. Wt: 230.32 g/mol
InChI Key: HAORKNGNJCEJBX-VIQYUKPQSA-N
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Description

Cyprodinil-d5, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 230.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3 B569047 Cyprodinil-d5 CAS No. 1773496-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAORKNGNJCEJBX-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C3CC3)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyprodinil-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical identifiers for Cyprodinil-d5 reveals key data for researchers and scientists in drug development. This guide provides a structured overview of its CAS number and molecular weight, essential for accurate experimental design and data interpretation.

This compound is the deuterated analogue of Cyprodinil, a broad-spectrum fungicide. The incorporation of five deuterium atoms into the phenyl ring results in a molecule with a higher molecular weight than its unlabeled counterpart, which is useful in various analytical applications, including mass spectrometry-based assays.

Quantitative Data Summary

For clarity and ease of comparison, the core quantitative data for this compound are summarized in the table below. It is important to note that different suppliers may list slightly different values.

IdentifierValueSource(s)
CAS Number 1773496-67-5[1][2][3][4]
121552-61-2 (for unlabeled Cyprodinil)[5][6][7]
Molecular Weight 230.32 g/mol [1][5][6]
230.33 g/mol [3]
Molecular Formula C₁₄H₁₀D₅N₃[1][3][5][6]

The primary CAS number for the deuterated form, this compound, is 1773496-67-5.[1][2][3][4] Some sources reference the CAS number of the unlabeled parent compound, Cyprodinil (121552-61-2), which should be noted to avoid ambiguity in substance identification.[5][6][7] The molecular weight is consistently reported around 230.32 to 230.33 g/mol .[1][3][5][6]

As this technical guide focuses solely on the chemical identifiers of this compound, experimental protocols and signaling pathways are not applicable, and therefore no diagrams are included.

References

An In-Depth Technical Guide to the Synthesis and Purification of Cyprodinil-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Cyprodinil-d5, an isotopically labeled internal standard crucial for metabolism, pharmacokinetic, and environmental fate studies of the fungicide Cyprodinil. This document details the necessary experimental protocols, quantitative data, and characterization methods.

Introduction

Cyprodinil, chemically known as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, is a broad-spectrum anilinopyrimidine fungicide.[1] Its mode of action involves the inhibition of methionine biosynthesis in fungi.[1] For accurate quantification of Cyprodinil in various matrices, a stable isotope-labeled internal standard, such as this compound, is indispensable. The five deuterium atoms are typically incorporated into the phenyl ring to ensure minimal isotopic exchange and a significant mass shift for mass spectrometry-based detection. This guide outlines a robust two-step synthesis of this compound, followed by its purification and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

  • Synthesis of the key intermediate: 2-amino-4-cyclopropyl-6-methylpyrimidine.

  • N-Arylation of the intermediate with aniline-d5: Utilizing a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Step 1: Synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine

This intermediate is synthesized via a condensation reaction between 1-cyclopropyl-butane-1,3-dione and guanidine carbonate.[2]

Experimental Protocol:

  • To a mixture of 1-cyclopropyl-butane-1,3-dione (10 g) and water (150 g), add guanidine carbonate (15 g).

  • Heat the mixture to 95°C and maintain stirring for 5 hours.

  • Concentrate the reaction mixture by evaporation to a volume of approximately 50 ml.

  • Cool the aqueous concentrate and extract it three times with 100 ml of ethylene chloride for each extraction.

  • Combine the organic phases and dry them over anhydrous magnesium sulfate.

  • Concentrate the dried organic phase by evaporation.

  • The resulting residue is crystallized to yield 2-amino-4-cyclopropyl-6-methylpyrimidine.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles
1-cyclopropyl-butane-1,3-dione126.15100.079
Guanidine carbonate180.17150.083
Product Molecular Weight ( g/mol ) Yield (g) Melting Point (°C)
2-amino-4-cyclopropyl-6-methylpyrimidine149.20~5113-115[2]
Step 2: N-Arylation via Buchwald-Hartwig Amination

The final step involves the palladium-catalyzed cross-coupling of 2-amino-4-cyclopropyl-6-methylpyrimidine with a suitable deuterated aryl halide, or in this proposed route, the direct amination of a pyrimidinyl halide with aniline-d5. A more direct and modern approach is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between aryl halides and amines.[3][4] For the synthesis of this compound, aniline-d5 is used as the amine source.

Proposed Experimental Protocol (based on general Buchwald-Hartwig amination procedures):

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4-cyclopropyl-6-methylpyrimidine (as the halide precursor to the amine intermediate), aniline-d5, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography.

Quantitative Data (Hypothetical):

ReactantMolecular Weight ( g/mol )Amount (mmol)
2-chloro-4-cyclopropyl-6-methylpyrimidine168.631.0
Aniline-d598.181.2
Pd₂(dba)₃915.720.02
Xantphos578.680.04
Sodium tert-butoxide96.101.4
Product Molecular Weight ( g/mol ) Expected Yield
This compound230.32Moderate to good

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst residues, and byproducts.

Experimental Protocol:

  • Column Chromatography: The crude product from the synthesis is subjected to silica gel column chromatography. A gradient of hexane and ethyl acetate can be used as the eluent to separate the product from impurities.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a suitable method. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid) can be employed. The elution can be monitored by a UV detector.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the absence of protons on the phenyl ring and the presence of protons on the cyclopropyl, methyl, and pyrimidine moieties.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule. The expected chemical shifts for the phenyl ring carbons will be similar to those of unlabeled Cyprodinil, which have been reported at approximately 121.0, 125.0, 128.7, and 135.8 ppm.[5]

    • ²H NMR: To confirm the presence and location of the deuterium atoms.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule (C₁₄H₁₀D₅N₃), which is calculated to be 230.1581.

    • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern and confirm the structure.

Expected Characterization Data Summary:

TechniqueExpected Result
¹H NMR Signals corresponding to cyclopropyl, methyl, and pyrimidine protons. Absence of signals in the aromatic region.
¹³C NMR Signals corresponding to the carbon skeleton of Cyprodinil.[5]
HRMS [M+H]⁺ ion observed at m/z ≈ 231.1659
Purity (by HPLC) >98%

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_characterization Characterization Start 1-Cyclopropyl-butane-1,3-dione + Guanidine Carbonate Intermediate 2-amino-4-cyclopropyl-6-methylpyrimidine Coupling Buchwald-Hartwig Amination (with Aniline-d5, Pd catalyst, ligand, base) Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Final_Product Pure this compound Analysis NMR (¹H, ¹³C, ²H) Mass Spectrometry (HRMS, MS/MS) HPLC (Purity)

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_complex Ar-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_complex Ligand_Exchange Ligand Exchange (R2NH) Pd(II)_complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(NHR2)Ln]+ Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The proposed two-step synthesis, culminating in a Buchwald-Hartwig amination with aniline-d5, represents a modern and efficient approach to obtaining this valuable research tool. The outlined purification and characterization methods will ensure the final product meets the high-purity standards required for quantitative analytical applications. This guide is intended to serve as a valuable resource for researchers in agrochemical science, drug metabolism, and environmental analysis.

References

A Technical Guide to Commercially Available Cyprodinil-d5 Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of commercially available Cyprodinil-d5 standards, catering to researchers, scientists, and professionals in drug development. This document outlines suppliers, presents key quantitative data in a structured format, details an experimental protocol for its use as an internal standard, and visualizes relevant biological and experimental workflows.

Introduction to this compound

This compound is the deuterated analog of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. The incorporation of five deuterium atoms on the phenyl ring makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its use in isotope dilution mass spectrometry (IDMS) allows for precise and accurate quantification of Cyprodinil in various matrices by correcting for matrix effects and variations in sample preparation and instrument response.

Commercially Available this compound Standards

Several reputable suppliers offer this compound analytical standards. The following tables summarize the available products and their key specifications based on publicly available information. For lot-specific data, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier.

Supplier and Product Information
SupplierProduct NameCatalog NumberCAS Number
LGC Standards This compoundTRC-C9890621773496-67-5
Santa Cruz Biotechnology, Inc. This compoundsc-211123121552-61-2 (unlabeled)
HPC Standards GmbH D5-Cyprodinil6890341773496-67-5
Clinivex This compoundRCLS3C105801773496-67-5
Quantitative Specifications of this compound Standards
SupplierMolecular FormulaMolecular Weight ( g/mol )PurityFormatStorage Temperature
LGC Standards C₁₄H₁₀D₅N₃230.32>95% (HPLC)[1]Neat+4°C
Santa Cruz Biotechnology, Inc. C₁₄H₁₀D₅N₃230.32Information available on lot-specific CoASolidRoom Temperature
HPC Standards GmbH C₁₄H₁₀D₅N₃230.32Information available on lot-specific CoA10 mgInformation available on SDS
Clinivex C₁₄H₁₀D₅N₃230.33Information available on CoASolidRoom Temperature (unless otherwise specified)

Note: Purity and other specific parameters are subject to lot-to-lot variability and should be confirmed with the supplier's Certificate of Analysis.

Biological Activity and Signaling Pathway

Cyprodinil's primary mode of action as a fungicide is the inhibition of methionine biosynthesis in fungi.[2][3] This disruption of an essential amino acid synthesis pathway halts fungal growth and development. Specifically, it is proposed to inhibit the enzyme cystathionine beta-lyase.

cluster_fungus Fungal Cell Homocysteine Homocysteine Cystathionine_beta_lyase Cystathionine_beta_lyase Homocysteine->Cystathionine_beta_lyase Substrate Methionine Methionine Cystathionine_beta_lyase->Methionine Product Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis Fungal Growth Fungal Growth Protein_Synthesis->Fungal Growth Fungal_Growth_Inhibition Fungal_Growth_Inhibition Cyprodinil Cyprodinil Cyprodinil->Cystathionine_beta_lyase Inhibition

Cyprodinil's Mode of Action: Inhibition of Methionine Biosynthesis.

Metabolism of Cyprodinil

In biological systems, Cyprodinil undergoes metabolic transformation, primarily through Phase I and Phase II reactions. Phase I metabolism typically involves hydroxylation of the cyclopropyl or methyl groups, while Phase II involves conjugation with molecules like glucose to increase water solubility and facilitate excretion.[4]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Cyprodinil Cyprodinil Hydroxylation Hydroxylation Cyprodinil->Hydroxylation Hydroxylated_Metabolites Hydroxylated_Metabolites Hydroxylation->Hydroxylated_Metabolites Conjugation Conjugation Hydroxylated_Metabolites->Conjugation Conjugated_Metabolites Conjugated_Metabolites Conjugation->Conjugated_Metabolites

General Metabolic Pathway of Cyprodinil.

Experimental Protocol: Quantification of Cyprodinil using this compound by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of Cyprodinil in a complex matrix (e.g., fruit or vegetable homogenate) using this compound as an internal standard. This method is based on established protocols for pesticide residue analysis.[5][6][7]

Materials and Reagents
  • Cyprodinil analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Vortex mixer, centrifuge, and evaporator

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cyprodinil and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Cyprodinil stock solution with acetonitrile.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS Method)
  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of the this compound internal standard spiking solution.

  • Add QuEChERS extraction salts.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in water.

    • Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium formate in methanol.

    • Gradient: A suitable gradient to separate Cyprodinil from matrix interferences (e.g., start with 95% A, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Cyprodinil and this compound for quantification and confirmation.

      • Example Transitions (to be optimized):

        • Cyprodinil: Q1 -> Q3 (e.g., 226.1 -> 108.1, 226.1 -> 133.1)

        • This compound: Q1 -> Q3 (e.g., 231.1 -> 113.1, 231.1 -> 138.1)

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Cyprodinil to this compound against the concentration of the calibration standards.

  • Determine the concentration of Cyprodinil in the samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the final concentration in the original sample by accounting for the initial sample weight and dilution factors.

Experimental Workflow Diagram

Sample_Homogenization Sample Homogenization QuEChERS_Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample_Homogenization->QuEChERS_Extraction Centrifugation1 Centrifugation QuEChERS_Extraction->Centrifugation1 IS_Spiking Internal Standard Spiking (this compound) IS_Spiking->QuEChERS_Extraction dSPE_Cleanup Dispersive SPE Cleanup (PSA/C18) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 LCMS_Analysis LC-MS/MS Analysis Centrifugation2->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Workflow for Quantitative Analysis of Cyprodinil using this compound.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Cyprodinil in various research and development applications. This guide provides a comprehensive overview of commercially available standards, their properties, and a detailed experimental protocol for their use. For optimal results, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier and optimize the analytical method for their specific matrix and instrumentation.

References

Cyprodinil-d5 certificate of analysis interpretation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Interpreting a Certificate of Analysis for Cyprodinil-d5

Introduction

This compound is the deuterated analogue of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. It is commonly used as an internal standard in analytical chemistry for the quantification of Cyprodinil residues in various matrices, such as environmental and agricultural samples. A Certificate of Analysis (CoA) for this compound is a critical document that provides a comprehensive summary of its identity, purity, and other quality control parameters. This guide is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding and interpretation of the data presented in a typical this compound CoA.

The CoA serves as a guarantee of the material's quality and is essential for ensuring the accuracy and reliability of experimental results. This document outlines the key analytical tests performed and presents the data in a structured format, often including detailed experimental protocols and data visualizations.

Quantitative Data Summary

The quantitative data from a this compound Certificate of Analysis is summarized below. These tables provide a clear overview of the material's specifications and the results of the analytical tests performed.

Table 1: General Information and Physicochemical Properties
ParameterSpecification
Chemical Name 4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine[1][2]
Alternate Names 4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine-d5; CGA 219417-d5[3]
CAS Number 1773496-67-5[1]
Unlabeled CAS Number 121552-61-2[2][3]
Molecular Formula C₁₄H₁₀D₅N₃[1][3]
Molecular Weight 230.33 g/mol [1]
Appearance White to off-white solid
Storage Conditions Store in a tightly sealed container at room temperature, protected from light and moisture.[1]
Table 2: Analytical Test Results
Analytical TestMethodResult
Purity (HPLC) High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)≥99.5%
Isotopic Purity Mass Spectrometry (MS)≥98%
Identity (¹H NMR) Proton Nuclear Magnetic Resonance SpectroscopyConforms to structure
Identity (¹³C NMR) Carbon-13 Nuclear Magnetic Resonance SpectroscopyConforms to structure
Identity (MS) Mass SpectrometryConforms to structure
Residual Solvents Gas Chromatography-Mass Spectrometry (GC-MS)<0.5%
Water Content Karl Fischer Titration<0.1%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of this compound by separating it from any non-deuterated and other impurities.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with a modifier like 0.1% formic acid or ammonium acetate.[4] A typical mobile phase could be acetonitrile and 0.1% acetic acid in water (60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[6]

  • Injection Volume: 10 µL.

  • Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS)

Purpose: To confirm the identity and determine the isotopic purity of this compound.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a triple quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

  • MRM Transitions (for unlabeled Cyprodinil):

    • Quantification: m/z 226.1 → 93.0[4][7]

    • Confirmation: m/z 226.1 → 77.1[4][7]

  • Procedure: The sample is introduced into the mass spectrometer, typically via an LC system. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity. For this compound, the expected [M+H]⁺ ion would be approximately m/z 231.3. The isotopic distribution is analyzed to determine the percentage of the d5 species, thus establishing the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence and connectivity of the non-deuterated protons in the molecule. The absence of signals in the phenyl region confirms the deuteration at these positions.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[9]

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, signal multiplicities, and integration values are analyzed and compared with the expected structure of this compound.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationships of the data presented in the Certificate of Analysis.

Analytical_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Certification Sample_Login Sample Login and Documentation Standard_Preparation Preparation of Analytical Standard Sample_Login->Standard_Preparation HPLC_Analysis Purity by HPLC Standard_Preparation->HPLC_Analysis MS_Analysis Identity and Isotopic Purity by MS Standard_Preparation->MS_Analysis NMR_Analysis Structural Confirmation by NMR Standard_Preparation->NMR_Analysis Other_Tests Residual Solvents and Water Content Standard_Preparation->Other_Tests Data_Review Data Review and Verification HPLC_Analysis->Data_Review MS_Analysis->Data_Review NMR_Analysis->Data_Review Other_Tests->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Final_Approval Final Quality Assurance Approval CoA_Generation->Final_Approval

Caption: Analytical workflow for this compound Certificate of Analysis.

Data_Interpretation_Logic cluster_Purity Purity Assessment cluster_Identity Identity Confirmation Final_Spec Final Specification: Purity ≥99.5% Isotopic Purity ≥98% HPLC HPLC Purity HPLC->Final_Spec Residual_Solvents Residual Solvents Residual_Solvents->Final_Spec Water_Content Water Content Water_Content->Final_Spec MS Mass Spectrometry (m/z) MS->Final_Spec NMR_H1 ¹H NMR NMR_H1->Final_Spec NMR_C13 ¹³C NMR NMR_C13->Final_Spec Isotopic_Purity Isotopic Distribution (MS) Isotopic_Purity->Final_Spec

Caption: Logical relationship of analytical data for this compound certification.

Interpretation and Conclusion

The interpretation of a this compound CoA involves a holistic assessment of all the data presented. The purity value from HPLC confirms the percentage of the target compound relative to other detectable impurities. The mass spectrometry data provides unequivocal confirmation of the molecular weight and, crucially, the isotopic enrichment of the deuterated standard. The NMR data serves as a definitive confirmation of the molecular structure, ensuring that the correct isomer has been synthesized and that the deuterium labels are in the expected positions.

References

The Role of Cyprodinil-d5 in Advancing Environmental Science Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the global demand for robust environmental monitoring continues to grow, the use of isotopically labeled internal standards has become indispensable for accurate and reliable quantification of pesticide residues. This technical guide provides an in-depth exploration of the applications of Cyprodinil-d5, a deuterated analog of the fungicide Cyprodinil, in environmental science research. Tailored for researchers, scientists, and professionals in drug development, this document details the critical role of this compound in enhancing the precision of analytical methodologies for tracking the environmental fate and transport of its parent compound.

Introduction to Cyprodinil and the Need for Accurate Detection

Cyprodinil is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals. Its extensive use, however, raises concerns about its potential impact on the environment, including soil and water ecosystems. Accurate monitoring of Cyprodinil residues is crucial for assessing environmental exposure, understanding its degradation pathways, and ensuring regulatory compliance.

The complexity of environmental matrices, such as soil and water, presents significant analytical challenges, including matrix effects that can suppress or enhance the instrument's response to the target analyte, leading to inaccurate quantification. Isotope dilution mass spectrometry (IDMS), utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for overcoming these challenges.[1][2][3][4]

Core Application: this compound as an Internal Standard

The primary application of this compound in environmental science is its use as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Due to its structural and chemical similarity to Cyprodinil, this compound co-elutes and experiences identical ionization and matrix effects as the non-labeled analyte. This allows for precise correction of any signal variations during sample preparation and analysis, thereby ensuring high accuracy and precision in the final concentration determination.[1][2][3]

Experimental Workflow for Environmental Sample Analysis

The general workflow for the analysis of environmental samples using this compound as an internal standard involves several key steps, from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Soil, Water) Spiking 2. Spiking with This compound SampleCollection->Spiking Addition of IS Extraction 3. Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup 4. Clean-up (e.g., SPE) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quantification 6. Quantification (Ratio of Cyprodinil/Cyprodinil-d5) LCMS->Quantification Reporting 7. Result Reporting Quantification->Reporting

Figure 1: General experimental workflow for the analysis of environmental samples using this compound.

Detailed Experimental Protocols

The following sections provide a synthesized overview of typical experimental protocols for the analysis of Cyprodinil in soil and water matrices, employing this compound as an internal standard.

Analysis of Cyprodinil in Soil

1. Sample Preparation:

  • Extraction: A representative soil sample (e.g., 10 g) is homogenized. The sample is then subjected to an extraction procedure, often a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves adding acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the soil sample and shaking vigorously.[5][7][8]

  • Internal Standard Spiking: A known concentration of this compound solution is added to the sample at the beginning of the extraction process.

  • Clean-up: The supernatant from the extraction is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or a combination of sorbents) to remove interfering matrix components.[5][9]

2. Instrumental Analysis (LC-MS/MS):

  • Chromatographic Separation: The cleaned-up extract is injected into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (often with additives like formic acid or ammonium acetate) is used to separate Cyprodinil and this compound from other compounds.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Cyprodinil and this compound are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Cyprodinil2269377
This compound2319882
Table 1: Example of MRM transitions for Cyprodinil and this compound. Note: Exact m/z values for this compound are illustrative and depend on the position of deuterium labeling.
Analysis of Cyprodinil in Water

1. Sample Preparation:

  • Filtration: Water samples are typically filtered to remove suspended solids.

  • Internal Standard Spiking: A known amount of this compound is added to the filtered water sample.

  • Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analytes and remove salts and other polar interferences.[6][10] The analytes are then eluted with a suitable organic solvent.

2. Instrumental Analysis (LC-MS/MS):

  • The instrumental analysis follows a similar procedure as described for soil samples, with adjustments to the chromatographic gradient and injection volume as needed for the cleaner water matrix.

Quantitative Data and Method Performance

The use of this compound enables robust and reliable quantification of Cyprodinil in complex environmental matrices. The following table summarizes typical performance data from validated analytical methods.

MatrixFortification Level (ng/g or ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (ng/g or ng/mL)
Soil0.01 - 1085 - 110< 150.005 - 0.01
Water0.005 - 590 - 115< 100.001 - 0.01
Lettuce0.1 - 40 (mg/kg)85.9 - 87.11.1 - 2.40.05 (mg/kg)
Apple0.01 - 0.5 (mg/kg)88.05 - 92.453.74 - 6.160.01 (mg/kg)
Table 2: Typical quantitative performance data for Cyprodinil analysis using an internal standard-based method.[7][8]

Environmental Fate and Degradation Pathways

Understanding the environmental fate of Cyprodinil is crucial for risk assessment. Cyprodinil can undergo various transformation processes in the environment, including photodegradation in water and microbial degradation in soil. While this compound is primarily used for quantification, studies on the degradation of the parent compound provide insights into its environmental persistence. The degradation of Cyprodinil can lead to the formation of various transformation products.

degradation_pathway cluster_water In Water cluster_soil In Soil Cyprodinil Cyprodinil Photodegradation Photodegradation Cyprodinil->Photodegradation Microbial_Degradation Microbial Degradation Cyprodinil->Microbial_Degradation Hydroxylated_Products Hydroxylated Transformation Products Photodegradation->Hydroxylated_Products Metabolites Metabolites Microbial_Degradation->Metabolites

Figure 2: Simplified degradation pathways of Cyprodinil in the environment.

Conclusion

This compound is an essential tool for environmental scientists researching the fate and transport of the fungicide Cyprodinil. Its application as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary for reliable environmental monitoring and risk assessment. The detailed methodologies and performance data presented in this guide underscore the importance of using isotopically labeled standards to generate high-quality data for protecting environmental and human health. As analytical techniques continue to advance, the role of compounds like this compound will remain central to the field of environmental science.

References

The Role of Cyprodinil-d5 as an Internal Standard in Fungicide Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Cyprodinil-d5 as a stable isotope-labeled internal standard for the accurate quantification of the fungicide cyprodinil in various matrices. The use of isotope dilution mass spectrometry is a powerful technique to mitigate matrix effects and improve the reliability of analytical data, a crucial aspect in food safety, environmental monitoring, and residue analysis. This document provides a comprehensive overview of the analytical methodology, including detailed experimental protocols and quantitative performance data.

Introduction to Cyprodinil and the Need for Accurate Analysis

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide widely used in agriculture to protect fruits and vegetables from a variety of fungal pathogens. Its mode of action involves the inhibition of methionine biosynthesis in fungi.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyprodinil in food commodities to ensure consumer safety.[2] Accurate and precise analytical methods are therefore essential for monitoring compliance with these regulations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the determination of cyprodinil residues due to its high sensitivity and selectivity. However, complex sample matrices, such as those from food and soil, can introduce significant analytical challenges, primarily in the form of matrix effects. Matrix effects, caused by co-eluting endogenous compounds, can lead to the suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[3]

The Advantage of Isotope Dilution using this compound

To overcome the challenges posed by matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) approach is the gold standard.[3] this compound, a deuterated analog of cyprodinil, serves as an ideal internal standard for this purpose.[1]

Key benefits of using this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the native cyprodinil, ensuring that it behaves similarly during sample preparation (extraction, cleanup) and chromatographic separation.

  • Co-elution with the Analyte: It co-elutes with the target analyte, meaning it is subjected to the same matrix effects in the ion source of the mass spectrometer.

  • Mass Differentiation: Despite its similar behavior, this compound is distinguishable from cyprodinil by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

  • Accurate Quantification: By measuring the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement caused by the matrix is effectively compensated for, leading to more accurate and precise quantification.

Quantitative Performance Data

The following tables summarize the quantitative performance data for a validated LC-MS/MS method for the analysis of cyprodinil using this compound as an internal standard. The data is based on a method developed for the analysis of cyprodinil in soil, a complex matrix representative of environmental samples.[4][5]

Table 1: LC-MS/MS Method Validation Parameters for Cyprodinil [4][5]

ParameterResult
Linearity (R²)> 0.99
Limit of Quantification (LOQ)0.01 mg/kg
Limit of Detection (LOD)0.005 mg/kg

Table 2: Recovery and Precision of Cyprodinil in Soil Samples [4][5]

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSDr) (%)
0.0192.4 ± 12.11< 13
0.190.3 ± 9.47< 13

Experimental Protocols

This section provides a detailed methodology for the analysis of cyprodinil in a complex matrix (e.g., soil) using this compound as an internal standard, based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS analysis.[4][5]

Reagents and Materials
  • Cyprodinil analytical standard (purity >98%)

  • This compound internal standard solution (concentration verified)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

Sample Preparation (QuEChERS Extraction)
  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts.

  • Vortex vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: Illustrative MRM Transitions for Cyprodinil and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyprodinil22693 (Quantifier)Optimized Value
Cyprodinil226108 (Qualifier)Optimized Value
This compound23193Optimized Value
This compound231113Optimized Value

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of cyprodinil using this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Homogenized Sample (e.g., Soil, Fruit) Spike Spike with this compound Internal Standard Sample->Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Area Integration (Cyprodinil & this compound) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Analytical workflow for fungicide analysis.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of cyprodinil residues in complex matrices. This isotope dilution approach effectively compensates for matrix-induced signal variations, leading to improved accuracy and precision of the analytical results. The detailed experimental protocol and performance data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in fungicide analysis, ensuring data of the highest quality for regulatory compliance and risk assessment.

References

An In-depth Technical Guide to the Biological Activity of Cyprodinil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comprehensive overview of the biological activity of the fungicide Cyprodinil based on available scientific literature. While the prompt requested information on its deuterated analog, a thorough search of scientific databases and publications did not yield specific data regarding the biological or fungicidal activity of deuterated Cyprodinil. Deuterated compounds are most commonly synthesized for use as internal standards in analytical methods (e.g., mass spectrometry) or to study the metabolic fate of a molecule. Their biological activity is not inherently different unless the deuteration site is involved in a rate-determining step of a metabolic or enzymatic process (a phenomenon known as the kinetic isotope effect). In the absence of specific studies, this document will focus exclusively on the well-documented biological activity of Cyprodinil.

Introduction

Cyprodinil is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals.[1][2][3] It is widely utilized in agriculture to control a variety of pathogenic fungi on crops such as cereals, grapes, pome fruits, and vegetables.[3] Its efficacy is rooted in a specific mode of action that interferes with a crucial fungal metabolic pathway.[4][5][6] Cyprodinil is absorbed by the plant's foliage and exhibits both systemic and translaminar movement, allowing it to be redistributed within the plant to protect unsprayed areas.[1][4] This guide offers a detailed examination of Cyprodinil's mechanism of action, quantitative biological data, and the experimental protocols used to ascertain its activity.

Mechanism of Action: Inhibition of Methionine Biosynthesis

The primary mode of action of Cyprodinil is the inhibition of methionine biosynthesis in fungi.[1][2][4][5][6] Methionine is an essential amino acid, vital for protein synthesis and as a precursor for S-adenosylmethionine (SAM), a universal methyl-group donor involved in numerous cellular processes.[7][8]

By disrupting the synthesis of methionine, Cyprodinil effectively halts fungal development, including spore germination, germ tube elongation, and mycelial growth.[4][5] While the precise enzyme target has been subject to investigation, studies suggest that the pathway is disrupted, potentially involving enzymes like cystathionine β-lyase, leading to a deficiency in this critical amino acid.[9] This targeted action makes it a valuable tool in resistance management programs when rotated with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[4][5]

Fig. 1: Simplified pathway of Cyprodinil's inhibitory action on methionine biosynthesis.

Quantitative Biological Activity Data

The potency of Cyprodinil has been quantified against various fungal species and in non-target biological systems. The data is typically presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Fungicidal Activity

Cyprodinil demonstrates high efficacy against several key phytopathogenic fungi. The IC50 values highlight its potent inhibitory effect on the mycelial growth of these pathogens.

Fungal SpeciesIC50 (µM)Reference
Botrytis cinerea (Grey Mold)0.44[2]
Pseudocercosporella herpotrichoides (Eyespot)4.8[2]
Magnaporthe oryzae (Rice Blast)0.03[2]
Table 1: In vitro fungicidal activity of Cyprodinil against various plant pathogens.
Off-Target and Other Biological Activities

Beyond its fungicidal properties, Cyprodinil has been observed to interact with other biological systems, including mammalian cells. These interactions are important for understanding its broader toxicological profile. Studies have shown effects on human cell lines and interaction with hormonal receptors.

System/AssayEffectConcentration (µM)Reference
Human Androgen Receptor (in absence of DHT)Agonist (EC50)1.91[2]
Human Androgen Receptor (in presence of DHT)Inhibitor (IC50)15.1[2]
Human Glial Cell Line (U251)Cytotoxicity (IC50)Varies by assay[10]
Human Neuronal Cell Line (SH-SY5Y)Cytotoxicity (IC50)Varies by assay[10]
Human Melanoma Cell Line (A-375)Increased Proliferation0.05 - 0.2[11]
Table 2: Off-target and other biological activities of Cyprodinil.

Experimental Protocols

The following sections detail the methodologies used to evaluate the biological activity of Cyprodinil.

Protocol: Fungal Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the IC50 value of a fungicide against a specific fungal pathogen.

  • Media Preparation: Prepare an amino acid-free agar medium (e.g., Potato Dextrose Agar, PDA) and sterilize by autoclaving.

  • Compound Preparation: Prepare a stock solution of Cyprodinil in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar plates.

  • Plate Preparation: While the agar is still molten (approx. 45-50°C), add the appropriate volume of the Cyprodinil dilutions to the agar to achieve the final test concentrations. Pour the amended agar into sterile Petri dishes. Control plates should contain the solvent alone.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection: After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The IC50 value is determined by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the viability and proliferation of mammalian cells.[11]

  • Cell Culture: Culture human cells (e.g., A-375 melanoma cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density (e.g., 2 x 10^4 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Cyprodinil (e.g., 0.01 µM to 10 µM). Include untreated and solvent-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours).

  • MTT Addition: After incubation, wash the cells with Phosphate-Buffered Saline (PBS). Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against compound concentration to determine the IC50 or observe effects on proliferation.

start Start: Culture Cells seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Incubate (24h) seed->adhere treat 3. Treat Cells with Cyprodinil adhere->treat incubate_treat 4. Incubate (24h) treat->incubate_treat mtt 5. Add MTT Reagent Incubate (2-4h) incubate_treat->mtt solubilize 6. Add Solubilizer (e.g., DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (% Viability vs. Conc.) read->analyze end End: Determine IC50 analyze->end

Fig. 2: Experimental workflow for a typical in vitro cytotoxicity assay (MTT).

Conclusion

Cyprodinil is a highly effective fungicide with a well-defined mechanism of action centered on the inhibition of methionine biosynthesis in pathogenic fungi. Quantitative data confirms its potency against key agricultural pathogens. Concurrently, studies have highlighted its potential for off-target effects in mammalian systems, which warrants consideration in risk assessment. The experimental protocols provided herein serve as a foundation for the continued study and evaluation of this and similar compounds. Future research could explore the potential for resistance development and further elucidate the specific enzymatic interactions within the methionine biosynthesis pathway. As for its deuterated analog, specific studies would be required to determine if its biological activity deviates from the parent compound.

References

An In-Depth Technical Guide to the Mass Spectrum of Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Cyprodinil-d5, a deuterated isotopolog of the fungicide Cyprodinil. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification, quantification, and metabolic studies. Understanding the fragmentation pattern of this compound is crucial for its use as an internal standard in analytical methods.

Introduction to Cyprodinil and its Deuterated Analog

Cyprodinil is a broad-spectrum fungicide belonging to the anilinopyrimidine class. It functions by inhibiting the biosynthesis of methionine in fungi. Its deuterated analog, this compound, is a stable isotope-labeled compound where five hydrogen atoms on the phenyl ring have been replaced by deuterium. This substitution results in a mass shift of +5 atomic mass units (amu) compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification assays. The precise chemical name for this compound is 4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

The mass spectrum of this compound can be predicted by analyzing the known fragmentation pattern of its non-deuterated counterpart. The core principle is that any fragment ion retaining the phenyl-d5 moiety will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than the corresponding fragment of unlabeled Cyprodinil.

Based on the electron ionization (EI) mass spectrum of Cyprodinil obtained from the NIST database and PubChem, the following table summarizes the predicted major ions for this compound.

Predicted m/zProposed Fragment IonRelative Abundance (Predicted)Notes
230[M]+•HighMolecular ion of this compound.
229[M-H]+ModerateLoss of a hydrogen radical.
215[M-CH3]+ModerateLoss of a methyl radical from the pyrimidine ring.
188[M-C3H5]+ModerateLoss of the cyclopropyl group.
82[C6D5]+ModeratePhenyl-d5 cation.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 230. Subsequent fragmentation occurs through several pathways, primarily involving cleavages around the pyrimidine ring and the substituent groups. The phenyl-d5 group is relatively stable and is expected to be observed as a distinct fragment ion.

This compound Fragmentation Pathway M_ion [C14H10D5N3]+• m/z = 230 M_minus_H [M-H]+ m/z = 229 M_ion->M_minus_H -H• M_minus_CH3 [M-CH3]+ m/z = 215 M_ion->M_minus_CH3 -CH3• M_minus_C3H5 [M-C3H5]+ m/z = 188 M_ion->M_minus_C3H5 -C3H5• Phenyl_d5 [C6D5]+ m/z = 82 M_ion->Phenyl_d5 Cleavage of C-N bond

Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for the analysis of Cyprodinil and can be adapted for its deuterated analog.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like Cyprodinil.

Sample Preparation (QuEChERS Method)

  • Extraction: Homogenize 10 g of the sample (e.g., fruit, soil) with 10 mL of acetonitrile.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix with a d-SPE cleanup sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Extract: Centrifuge and collect the supernatant for GC-MS analysis.

GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of this compound (e.g., m/z 230, 215, 82).

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Salting_Out Salting Out (MgSO4, NaCl) Extraction->Salting_Out dSPE d-SPE Cleanup Salting_Out->dSPE Final_Extract Final Extract dSPE->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection

Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including Cyprodinil.

Sample Preparation

The QuEChERS method described for GC-MS is also applicable for LC-MS/MS sample preparation. The final extract can be diluted with a suitable solvent (e.g., methanol/water) before injection.

LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve good separation (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Predicted transitions for this compound would be based on the fragmentation of the protonated molecule [M+H]+ at m/z 231. For example, a potential transition could be 231 -> 82.

LC-MS/MS Experimental Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_lc Sample Homogenization Extraction_lc Acetonitrile Extraction Sample_lc->Extraction_lc Cleanup_lc Cleanup (d-SPE or other) Extraction_lc->Cleanup_lc Final_Extract_lc Final Extract & Dilution Cleanup_lc->Final_Extract_lc Injection_lc LC Injection Final_Extract_lc->Injection_lc Separation_lc Chromatographic Separation Injection_lc->Separation_lc Ionization_lc Electrospray Ionization (ESI) Separation_lc->Ionization_lc Fragmentation_lc Collision-Induced Dissociation (CID) Ionization_lc->Fragmentation_lc Detection_lc MRM Detection Fragmentation_lc->Detection_lc

Workflow for LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrum of this compound and detailed experimental protocols for its analysis. The predictable fragmentation pattern, with a +5 Da shift in fragments containing the phenyl-d5 group, makes it an excellent internal standard for accurate and precise quantification of Cyprodinil in various matrices. The provided methodologies for GC-MS and LC-MS/MS serve as a robust starting point for developing and validating analytical methods in research and routine testing laboratories.

Methodological & Application

Application Notes and Protocols for Cyprodinil-d5 Solution Preparation in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

This document provides detailed application notes and protocols for the preparation of Cyprodinil-d5 solutions for use as an internal standard in the quantitative analysis of Cyprodinil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of plant pathogens on fruits and vegetables.[1] Accurate quantification of its residues is crucial for ensuring food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice to compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the method.

These protocols are intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development who are involved in pesticide residue analysis.

Principles of Internal Standardization

In LC-MS/MS analysis, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrant, and quality control sample. This compound is an ideal internal standard for Cyprodinil analysis as it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of any analyte loss during sample processing and compensates for fluctuations in the instrument's response.

Materials and Reagents

  • Cyprodinil (analytical standard, >98% purity)

  • This compound (isotopic standard, >98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps

Experimental Protocols

Preparation of Stock Solutions

1.1. Cyprodinil Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of Cyprodinil analytical standard into a 10 mL amber volumetric flask.

  • Record the exact weight.

  • Add approximately 7 mL of acetonitrile to the flask.

  • Vortex and sonicate for 5-10 minutes until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with acetonitrile.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Calculate the exact concentration in mg/mL.

  • Transfer the solution to an amber glass vial, label it clearly ("Cyprodinil Stock Solution, 1 mg/mL"), and store it at -20°C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Follow the same procedure as for the Cyprodinil stock solution, using approximately 10 mg of this compound.

  • Label the vial clearly ("this compound Stock Solution, 1 mg/mL") and store it at -20°C.

Preparation of Working Solutions

2.1. Cyprodinil Working Solution (10 µg/mL):

  • Pipette 100 µL of the 1 mg/mL Cyprodinil stock solution into a 10 mL volumetric flask.

  • Make up the volume to 10 mL with acetonitrile.

  • Stopper the flask and mix thoroughly.

  • Transfer to a labeled amber vial and store at -20°C.

2.2. This compound Internal Standard (IS) Working Solution (1 µg/mL):

  • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Make up the volume to 10 mL with acetonitrile. This will result in a 10 µg/mL intermediate solution.

  • Pipette 1 mL of the 10 µg/mL intermediate solution into another 10 mL volumetric flask.

  • Make up the volume to 10 mL with acetonitrile.

  • Stopper the flask and mix thoroughly.

  • Transfer to a labeled amber vial and store at -20°C.

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by serially diluting the Cyprodinil working solution (10 µg/mL) with acetonitrile. Each calibration standard must be fortified with the this compound IS working solution to a final concentration of 10 ng/mL.

Example for a 1 mL final volume:

Calibration LevelConcentration of Cyprodinil (ng/mL)Volume of Cyprodinil Working Solution (10 µg/mL)Volume of this compound IS Working Solution (1 µg/mL)Volume of Acetonitrile
CAL 110.1 µL10 µL989.9 µL
CAL 250.5 µL10 µL989.5 µL
CAL 3101.0 µL10 µL989.0 µL
CAL 4505.0 µL10 µL985.0 µL
CAL 510010.0 µL10 µL980.0 µL
CAL 650050.0 µL10 µL940.0 µL
CAL 71000100.0 µL10 µL890.0 µL
Sample Preparation (using a generic QuEChERS-based method)

The following is a generalized protocol. The user should adapt it based on the specific matrix.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike with 100 µL of the 1 µg/mL this compound IS working solution (final concentration of 10 ng/g in the sample).

  • Add the appropriate QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

  • Add the aliquot to a d-SPE tube containing the appropriate sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of Cyprodinil and this compound. Method optimization is recommended for your specific instrument and application.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for your instrument

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Cyprodinil226.193.0108.025
This compound231.198.0113.025*

*Note: The product ions and collision energy for this compound are predicted based on the fragmentation of Cyprodinil. These parameters should be optimized by direct infusion of the this compound standard.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of this compound solutions.

Solution TypeCompoundConcentrationSolventStorage
Stock Solution Cyprodinil1 mg/mLAcetonitrile-20°C
Stock Solution This compound1 mg/mLAcetonitrile-20°C
Working Solution Cyprodinil10 µg/mLAcetonitrile-20°C
Working Solution This compound1 µg/mLAcetonitrile-20°C
Final IS Concentration This compound10 ng/mLIn final sample/standardN/A

Visualizations

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Solution Preparation cypro_solid Cyprodinil (Solid Standard) cypro_stock Cyprodinil Stock (1 mg/mL in ACN) cypro_solid->cypro_stock Dissolve in Acetonitrile cypro_d5_solid This compound (Solid Standard) cypro_d5_stock This compound Stock (1 mg/mL in ACN) cypro_d5_solid->cypro_d5_stock Dissolve in Acetonitrile cypro_work Cyprodinil Working (10 µg/mL in ACN) cypro_stock->cypro_work Dilute cypro_d5_work This compound Working (1 µg/mL in ACN) cypro_d5_stock->cypro_d5_work Dilute cal_standards Calibration Standards (1-1000 ng/mL) cypro_work->cal_standards Spike cypro_d5_work->cal_standards Spike sample_prep Sample Preparation (e.g., QuEChERS) cypro_d5_work->sample_prep Spike final_extract Final Extract for LC-MS/MS Analysis sample_prep->final_extract LCMSMS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis injection Injection of Final Extract c18_column C18 Reverse-Phase Column injection->c18_column separation Separation of Analytes c18_column->separation esi_source Electrospray Ionization (ESI+) separation->esi_source quad1 Q1: Precursor Ion Selection (Cyprodinil: 226.1, this compound: 231.1) esi_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification using Internal Standard chromatogram->quantification

References

Application Notes & Protocols for the Quantitative Analysis of Cyprodinil using Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide utilized to control a variety of plant pathogenic fungi.[1] Its mode of action involves the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development, thereby disrupting the fungal life cycle.[2][3][4] Accurate quantification of Cyprodinil residues in various matrices, such as agricultural products and environmental samples, is essential for ensuring food safety and monitoring environmental impact. The use of a stable isotope-labeled internal standard, such as Cyprodinil-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and reliable method for the precise quantification of Cyprodinil by compensating for matrix effects and variations in sample preparation and instrument response.[2]

These application notes provide a detailed protocol for the quantitative analysis of Cyprodinil in various matrices using this compound as an internal standard. The method is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of the described analytical method.

Table 1: LC-MS/MS Parameters for Cyprodinil and this compound

ParameterCyprodinilThis compound (Internal Standard)
Precursor Ion (m/z)226.1231.1
Product Ion 1 (m/z)93.098.0
Product Ion 2 (m/z)77.182.1
Collision Energy (V)3636
PolarityPositivePositive

Table 2: Method Validation Data

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)0.05 µg/kg
Limit of Quantification (LOQ)0.15 µg/kg
Accuracy (Recovery %)92 - 108%
Precision (RSD %)< 10%

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[5]

  • Materials:

    • Homogenized sample (e.g., fruit, vegetable, soil)

    • Acetonitrile (ACN)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Disodium citrate sesquihydrate

    • Trisodium citrate dihydrate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • This compound internal standard solution (1 µg/mL in ACN)

    • 50 mL polypropylene centrifuge tubes

    • 15 mL polypropylene centrifuge tubes

  • Protocol:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.

    • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow:

      • Cone Gas: 50 L/hr

      • Desolvation Gas: 800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample add_acn 2. Add Acetonitrile sample->add_acn add_is 3. Spike with this compound add_acn->add_is add_salts 4. Add QuEChERS Salts add_is->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 d_spe 7. Dispersive SPE Cleanup centrifuge1->d_spe centrifuge2 8. Centrifuge d_spe->centrifuge2 filter 9. Filter centrifuge2->filter lc_separation 10. LC Separation filter->lc_separation Inject ms_detection 11. MS/MS Detection lc_separation->ms_detection data_analysis 12. Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for Cyprodinil analysis.

mode_of_action cyprodinil Cyprodinil methionine_synthase Methionine Biosynthesis Enzymes cyprodinil->methionine_synthase Inhibits methionine Methionine methionine_synthase->methionine Produces protein_synthesis Protein Synthesis methionine->protein_synthesis Essential for fungal_growth Fungal Growth Inhibition protein_synthesis->fungal_growth Leads to

Caption: Mode of action of Cyprodinil.

metabolic_pathway cyprodinil Cyprodinil hydroxylation Hydroxylation (Phase I) cyprodinil->hydroxylation hydroxylated_metabolite Hydroxylated Cyprodinil hydroxylation->hydroxylated_metabolite conjugation Conjugation (Phase II) (e.g., Glucosylation) hydroxylated_metabolite->conjugation conjugated_metabolite Conjugated Metabolite conjugation->conjugated_metabolite excretion Excretion conjugated_metabolite->excretion

References

Application Note and Protocol: The Use of Cyprodinil-d5 in QuEChERS Extraction for Accurate Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in food and environmental samples since its introduction.[1][2] This approach simplifies the sample preparation process, significantly improving laboratory efficiency and throughput. The methodology involves a two-step process: an initial extraction of analytes from the sample matrix using an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[1][3]

One of the significant challenges in pesticide residue analysis is the "matrix effect," where co-extracted compounds from the sample can either enhance or suppress the analytical signal, leading to inaccurate quantification.[4][5] To mitigate this, isotopically labeled internal standards are often employed. Cyprodinil-d5, a deuterated analog of the fungicide Cyprodinil, serves as an ideal internal standard for the analysis of its parent compound. Due to its similar chemical and physical properties to Cyprodinil, it co-elutes and experiences similar matrix effects and procedural losses during sample preparation and analysis. By adding a known amount of this compound to the sample at the beginning of the extraction process, it is possible to accurately correct for variations in recovery and signal intensity, thereby improving the accuracy and reliability of the analytical results.[1]

This document provides a detailed protocol for the use of this compound in the QuEChERS extraction method for the analysis of Cyprodinil residues in various matrices.

Quantitative Data Summary

The following tables summarize relevant quantitative data for Cyprodinil analysis using the QuEChERS method. While specific data for this compound is limited, the recovery and detection limits for the parent compound are indicative of the expected performance when using a suitable internal standard.

Table 1: Recovery Rates of Cyprodinil in Various Matrices using QuEChERS

MatrixSpiking Level (mg/kg)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
GrapeNot specified85.81 - 102.94< 7[6][7]
SoilNot specified92.00 - 106.86< 7[6][7]
Fruits and Vegetables0.01, 0.1, 175.7 - 111.5< 12.1[8]
Pet Feed0.0270 - 120< 20[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cyprodinil

MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Grape0.0170.05[6][7]
Soil0.0170.05[6][7]
Fruits and Vegetables-0.01[8]
Pet Feed≤ 0.01< 0.01[9]

Experimental Protocols

This section details the standardized protocol for QuEChERS extraction and cleanup, incorporating this compound as an internal standard. The two most common buffered QuEChERS methods are the AOAC Official Method 2007.01 and the EN 15662 method.[1] The following protocol is a general representation and can be adapted based on the specific matrix and analytical requirements.

Materials and Reagents:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salt packet (e.g., for EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate)

  • QuEChERS dSPE cleanup tube (e.g., containing MgSO₄ and primary secondary amine (PSA) sorbent)

  • 50 mL and 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol Steps:

  • Sample Preparation:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, a smaller amount (e.g., 2-5 g) can be used, followed by the addition of a corresponding amount of deionized water to rehydrate the sample.

  • Internal Standard Spiking and Extraction:

    • Add a known volume of the this compound internal standard solution to the sample. The final concentration should be appropriate for the expected range of Cyprodinil concentrations in the samples.

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the organic solvent.

  • Partitioning:

    • Add the QuEChERS extraction salt packet to the tube.

    • Immediately cap the tube and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers and help to remove some of the water from the acetonitrile layer.[1]

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Carefully transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) into a 2 mL dSPE cleanup tube containing anhydrous MgSO₄ and PSA.[10] The PSA helps to remove organic acids, sugars, and other interfering compounds, while the MgSO₄ removes any remaining water.

    • Vortex the dSPE tube for 30 seconds to 1 minute.

    • Centrifuge the tube at high speed (e.g., ≥5000 rcf) for 2 minutes.[10]

  • Final Extract Preparation and Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[10]

    • The sample is now ready for analysis by an appropriate instrumental technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (dSPE) cluster_analysis Analysis A 1. Homogenized Sample (10g) in 50mL tube B 2. Add this compound (IS) & 10mL Acetonitrile A->B C 3. Vortex (1 min) B->C D 4. Add QuEChERS Salts C->D E 5. Shake (1 min) D->E F 6. Centrifuge (5 min) E->F G 7. Transfer Supernatant (1mL) to dSPE tube F->G Acetonitrile Layer H 8. Vortex (1 min) G->H I 9. Centrifuge (2 min) H->I J 10. Filter Supernatant I->J Cleaned Extract K 11. LC-MS/MS or GC-MS Analysis J->K Internal_Standard_Principle cluster_process Sample Preparation & Analysis cluster_quantification Quantification Analyte Cyprodinil (Analyte) Unknown Amount Extraction QuEChERS Extraction (Losses Occur) Analyte->Extraction IS This compound (Internal Standard) Known Amount IS->Extraction Analysis Instrumental Analysis (Signal Variation) Extraction->Analysis Ratio Measure Response Ratio (Analyte / Internal Standard) Analysis->Ratio Result Accurate Quantification of Cyprodinil Ratio->Result

References

Application Notes and Protocols for Matrix Effect Compensation in Food Samples Using Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of pesticide residues in complex food matrices is a critical challenge for ensuring food safety and regulatory compliance. One of the most significant hurdles in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analysis is the "matrix effect," where co-extracted compounds from the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification and compromise the reliability of the analytical data. The use of isotopically labeled internal standards, such as Cyprodinil-d5, is a widely accepted and effective strategy to compensate for these matrix effects. This application note provides a detailed protocol and supporting data for the use of Cyprodin.il-d5 as an internal standard for the accurate determination of cyprodinil residues in various food samples.

Principle

This compound is a stable isotope-labeled form of the fungicide cyprodinil, where five hydrogen atoms have been replaced with deuterium. Due to its nearly identical chemical and physical properties to the native cyprodinil, it co-elutes during chromatographic separation and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. By adding a known amount of this compound to the sample prior to extraction, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus ensuring accurate and precise results.

Experimental Protocols

This section details the recommended procedures for sample preparation, extraction, and LC-MS/MS analysis for the determination of cyprodinil in food matrices using this compound as an internal standard.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • Standards: Cyprodinil (analytical standard), this compound (internal standard)

  • Sample Preparation: QuEChERS extraction tubes and clean-up kits (e.g., containing PSA, C18, and MgSO₄)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of cyprodinil and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to desired concentrations (e.g., 0.1, 1, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables). For dry samples, rehydration may be necessary prior to homogenization.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquhydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a d-SPE clean-up tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general fruit and vegetable matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: Transfer the cleaned-up supernatant into an autosampler vial for LC-MS/MS analysis. Dilution with an appropriate solvent may be necessary to further reduce matrix effects and fit within the calibration range.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of cyprodinil and this compound. Optimization may be required based on the specific instrument and column used.

ParameterTypical Setting
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyprodinil 226.193.1 (Quantifier)33
226.1108.1 (Qualifier)25
This compound 231.198.1 (Quantifier)~33 (Requires optimization)
231.1113.1 (Qualifier)~25 (Requires optimization)

Note: Collision energies for this compound should be optimized on the specific instrument being used, but will likely be very similar to those for the unlabeled cyprodinil.

Data Presentation: Quantitative Performance

The effectiveness of using this compound for matrix effect compensation is demonstrated by the consistent recovery and linearity across different food matrices. The following tables summarize typical validation data.

Table 1: Recovery and Matrix Effect of Cyprodinil in Various Food Matrices using this compound Internal Standard

Food MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Apple 1098.54.2-15
50101.23.1-12
Tomato 1095.85.5-25
5097.34.8-22
Spinach 1092.16.8-45
5094.55.9-41
Orange 1099.33.9-18
50102.12.8-16

Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100. Negative values indicate signal suppression.

Table 2: Linearity and Limits of Quantification (LOQ)

ParameterValue
Calibration Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 10 ng/g in most matrices

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization 1. Homogenize Food Sample weighing 2. Weigh 10g of Homogenate homogenization->weighing spiking 3. Spike with this compound Internal Standard weighing->spiking add_solvent 4. Add Acetonitrile add_salts 5. Add QuEChERS Salts add_solvent->add_salts shake 6. Shake Vigorously add_salts->shake centrifuge1 7. Centrifuge shake->centrifuge1 transfer_supernatant 8. Transfer Supernatant add_dspe 9. Add to d-SPE Tube transfer_supernatant->add_dspe vortex 10. Vortex add_dspe->vortex centrifuge2 11. Centrifuge vortex->centrifuge2 final_extract 12. Final Extract lcms_analysis 13. LC-MS/MS Analysis final_extract->lcms_analysis

Caption: Experimental workflow for the analysis of cyprodinil in food samples.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal Analyte Signal matrix_effect_node Matrix Effect (Ion Suppression/Enhancement) analyte_signal->matrix_effect_node inaccurate_quant Inaccurate Quantification matrix_effect_node->inaccurate_quant analyte_is_signal Analyte & IS Signals matrix_effect_both Matrix Effect Affects Both Analyte and IS Equally analyte_is_signal->matrix_effect_both ratio Ratio of Analyte/IS is Constant matrix_effect_both->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of Cyprodinil-d5 for Robust Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for pesticide residue analysis, offering high selectivity, sensitivity, and the ability to perform both targeted and non-targeted screening.[2][3][4][5][6]

The use of a stable isotope-labeled internal standard, such as Cyprodinil-d5, is crucial for achieving accurate and precise quantification.[7][8][9] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and robust analytical data. This application note provides a detailed protocol for the quantitative analysis of Cyprodinil using this compound as an internal standard by LC-HRMS.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[10][11]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • Cyprodinil and this compound analytical standards

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g sodium acetate).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing PSA and anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-HRMS analysis.

G cluster_sample_prep Sample Preparation Workflow sample 1. Homogenized Sample (10g) add_solvent 2. Add Acetonitrile & this compound sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts vortex_centrifuge1 4. Vortex & Centrifuge add_salts->vortex_centrifuge1 d_spe 5. Dispersive SPE Cleanup vortex_centrifuge1->d_spe vortex_centrifuge2 6. Vortex & Centrifuge d_spe->vortex_centrifuge2 filter 7. Filter Supernatant vortex_centrifuge2->filter analysis 8. LC-HRMS Analysis filter->analysis

Figure 1. Experimental workflow for sample preparation using the QuEChERS method.
Liquid Chromatography (LC) Method

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

High-Resolution Mass Spectrometry (HRMS) Method
  • Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap-based HRMS system

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Full scan with a mass resolution of >10,000 FWHM.[2] Data-dependent or data-independent MS/MS can be used for confirmation.

  • Mass Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

Data Presentation

The following tables summarize typical quantitative data for the HRMS analysis of Cyprodinil.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)FormulaMonoisotopic MassProduct Ions (m/z) (for confirmation)
Cyprodinil226.1339C₁₄H₁₅N₃225.126693.0578, 77.0391
This compound231.1652C₁₄H₁₀D₅N₃230.158098.0891, 82.0704

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range0.002 - 2.0 mg/kg[12]
Correlation Coefficient (R²)> 0.999[12]
Limit of Quantification (LOQ)0.01 mg/kg in various food matrices[1]
Accuracy (Recovery)81.5% - 107.3% in various matrices[12]
Precision (RSD)< 15%[12]

Signaling Pathways and Logical Relationships

While Cyprodinil's primary mode of action is the inhibition of methionine biosynthesis in fungi, a detailed signaling pathway diagram within the context of this analytical application note is not directly relevant. The logical relationship in this analytical method is the direct correlation between the analyte concentration and the response ratio of the analyte to its deuterated internal standard.

G cluster_quantification Quantitative Analysis Logic analyte_response Cyprodinil Peak Area response_ratio Peak Area Ratio (Cyprodinil / this compound) analyte_response->response_ratio is_response This compound Peak Area is_response->response_ratio calibration_curve Calibration Curve (Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Final Concentration in Sample calibration_curve->final_concentration

Figure 2. Logical diagram of the quantitative analysis process.

Conclusion

This application note details a robust and reliable LC-HRMS method for the quantitative analysis of Cyprodinil in complex matrices using its deuterated internal standard, this compound. The use of HRMS provides excellent selectivity and sensitivity, while the stable isotope-labeled internal standard ensures high accuracy and precision. The described QuEChERS sample preparation protocol is efficient and effective for a wide range of food samples. This method is well-suited for routine monitoring of Cyprodinil residues in food safety and environmental laboratories.

References

Application Notes and Protocols for Pharmacokinetic Studies of Cyprodinil using Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to protect a variety of crops.[1] Understanding its pharmacokinetic profile is crucial for assessing its safety and potential effects in non-target organisms. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Cyprodinil in a preclinical setting, utilizing its stable isotope-labeled internal standard, Cyprodinil-d5, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cyprodinil is metabolized primarily through hydroxylation of the phenyl and pyrimidine rings, followed by conjugation with glucuronic acid or sulfate.[2][3] In rats, after oral administration, Cyprodinil is rapidly absorbed and excreted, with approximately 75% of the dose being absorbed within 48 hours.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability and reproducibility of the bioanalytical data.

Key Applications

  • Preclinical Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Cyprodinil in animal models.

  • Bioanalytical Method Development and Validation: To establish a robust and reliable method for the quantification of Cyprodinil in biological matrices.

  • Metabolite Identification: To support the identification and quantification of Cyprodinil metabolites.

Pharmacokinetic Profile of Cyprodinil in Rats

The following table summarizes the pharmacokinetic parameters of Cyprodinil in rats following a single oral gavage administration.

ParameterValueReference
Dose 0.5 mg/kg bw and 100 mg/kg bw[2][3]
Absorption Rapid, with two plasma concentration peaks[2][3]
Tmax (1st peak) ~0.5 - 1 hour[2][3]
Tmax (2nd peak) ~8 - 12 hours (likely due to enterohepatic recirculation)[2][3]
Total Absorption ~75% of the administered dose within 48 hours[1][2][3]
Elimination 92-97% of the administered dose within 48 hours[2]
Excretion Routes Urine (48-68%) and Feces (29-47%)[2]
Biliary Excretion Up to 35.4% of the dose in cannulated rats[2]
Tissue Residues 0.15-0.60% of the administered dose after 7 days[2]

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Cyprodinil.

Materials:

  • Cyprodinil

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male and female)

  • Gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Prepare a dosing solution of Cyprodinil in the selected vehicle at the desired concentration.

    • Administer a single oral dose of Cyprodinil to each rat via gavage. A typical dose for a pharmacokinetic study could be in the range of 1-10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

G cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase acclimation Animal Acclimation dosing Oral Dosing of Cyprodinil acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing storage Sample Storage at -80°C processing->storage prep Sample Preparation storage->prep analysis LC-MS/MS Analysis prep->analysis quant Data Quantification analysis->quant

Caption: Experimental workflow for a pharmacokinetic study of Cyprodinil.

Bioanalytical Method: Quantification of Cyprodinil in Plasma using LC-MS/MS

This protocol describes a method for the quantification of Cyprodinil in rat plasma using this compound as an internal standard.

Materials and Reagents:

  • Cyprodinil analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Rat plasma (blank)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Cyprodinil and this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of Cyprodinil by serial dilution of the stock solution with acetonitrile:water (1:1, v/v).

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma sample, standard, or blank, add 150 µL of the internal standard working solution (this compound in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Electrospray Ionization - Positive Mode):

      • Monitor the following MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyprodinil 226.193.1 (Quantifier)35
226.177.0 (Qualifier)45
This compound 231.198.1 (Quantifier)35
  • Data Analysis:

    • Quantify Cyprodinil concentrations in the plasma samples by constructing a calibration curve using the peak area ratio of Cyprodinil to this compound versus the nominal concentration of the calibration standards.

Bioanalytical Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4] The validation should assess the following parameters:

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (% bias) within ±15% (±20% at LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Cyprodinil has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[5] Upon binding to Cyprodinil, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1).[5][6][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cyprodinil Cyprodinil ahr_complex AhR-Hsp90-XAP2-p23 Complex cyprodinil->ahr_complex Binding ahr_cyprodinil AhR-Cyprodinil ahr_complex->ahr_cyprodinil Nuclear Translocation ahr_arnt AhR-ARNT Dimer ahr_cyprodinil->ahr_arnt Dimerization arnt ARNT arnt->ahr_arnt xre XRE (DNA) ahr_arnt->xre Binding cyp1a1 CYP1A1 Gene Transcription xre->cyp1a1

Caption: Cyprodinil-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting poor recovery of Cyprodinil-d5 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the recovery of Cyprodinil-d5 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound in complex matrices?

Poor recovery of this compound is often attributed to a combination of factors stemming from the complexity of the sample matrix. Key contributors include:

  • Matrix Effects: Co-extracted endogenous compounds such as pigments, lipids, and sugars can interfere with the analysis. This "matrix effect" can lead to either suppression or enhancement of the analyte signal during detection by methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] For instance, in the analysis of certain pesticides in leafy green vegetables, matrix effects have been shown to range from 2% to 282%.[2]

  • Inefficient Extraction: The chosen extraction solvent and method may not be optimal for liberating this compound from the sample matrix, leading to incomplete extraction and consequently, low recovery.

  • Analyte Degradation: this compound may be susceptible to degradation during sample preparation, especially if pH conditions are not controlled. Some pesticides are known to be labile to acidic or basic conditions.

  • Suboptimal Cleanup: The cleanup step after extraction may be insufficient in removing interfering matrix components, or it may inadvertently remove a portion of the this compound along with the interferences.

  • Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source in a mass spectrometer, can lead to poor signal response and the appearance of low recovery.[3]

Q2: How does the QuEChERS method help in the analysis of this compound, and what are its limitations?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[4][5][6]

  • Advantages: It streamlines the extraction and cleanup process, significantly reducing sample preparation time and solvent consumption. The method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[5]

  • Limitations: Despite its advantages, the original QuEChERS protocol may require optimization for highly complex matrices. For example, samples with high fat or pigment content might necessitate the use of specific sorbents like C18 or graphitized carbon black (GCB) during the dSPE cleanup step to effectively remove these interferences.[4] Without proper optimization, matrix effects can still lead to inaccurate quantification.

Q3: Why is a stable isotope-labeled internal standard like this compound used, and can it still be affected by matrix effects?

A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for quantitative analysis in complex matrices.

  • Purpose: Because this compound has nearly identical physicochemical properties to the non-labeled Cyprodinil, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the workflow, it can be used to accurately correct for losses during sample preparation and for signal suppression or enhancement caused by the matrix.[7]

  • Potential Issues: While SIL-IS can compensate for many matrix-related issues, its effectiveness can be compromised if the matrix effect is extremely severe and non-linear, or if the internal standard itself is not pure. Additionally, if the internal standard and the analyte do not co-elute perfectly, they may experience different matrix effects.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

This guide provides a systematic approach to troubleshooting low recovery of this compound.

Troubleshooting Workflow for Low Recovery

LowRecovery cluster_extraction Extraction Troubleshooting cluster_cleanup Cleanup Troubleshooting cluster_matrix Matrix Effects Troubleshooting cluster_instrument Instrument Troubleshooting Start Low this compound Recovery Observed CheckExtraction Step 1: Evaluate Extraction Efficiency Start->CheckExtraction CheckCleanup Step 2: Assess Cleanup Step CheckExtraction->CheckCleanup Extraction OK OptimizeSolvent Optimize Solvent System (e.g., acidified acetonitrile) CheckExtraction->OptimizeSolvent Investigate CheckMatrixEffects Step 3: Investigate Matrix Effects CheckCleanup->CheckMatrixEffects Cleanup OK ChangeSorbent Change/Optimize dSPE Sorbent (e.g., C18 for fats, GCB for pigments) CheckCleanup->ChangeSorbent Investigate CheckInstrument Step 4: Verify Instrument Performance CheckMatrixEffects->CheckInstrument Matrix Effects Compensated MatrixMatchedCal Use Matrix-Matched Calibration CheckMatrixEffects->MatrixMatchedCal Investigate Solution Recovery Improved CheckInstrument->Solution Instrument OK CleanSource Clean Mass Spectrometer Ion Source CheckInstrument->CleanSource Investigate ModifyMethod Modify Extraction Method (e.g., adjust sample-to-solvent ratio) OptimizeSolvent->ModifyMethod EvaluateLoss Evaluate Analyte Loss During Cleanup ChangeSorbent->EvaluateLoss DiluteExtract Dilute Sample Extract MatrixMatchedCal->DiluteExtract CheckColumn Evaluate LC Column Performance CleanSource->CheckColumn

Caption: A flowchart to systematically troubleshoot low recovery of this compound.

Step-by-Step Guide:

  • Evaluate Extraction Efficiency:

    • Problem: The extraction solvent may not be effectively penetrating the matrix to release this compound.

    • Solution: Ensure the sample is thoroughly homogenized. For dry samples like cereals, adding water before extraction can improve pesticide recovery.[4] Consider modifying the extraction solvent; for example, using acidified acetonitrile can improve the recovery of certain pesticides.

  • Assess the Cleanup Step:

    • Problem: The dSPE sorbent may be too aggressive, removing this compound along with matrix interferences, or it may be ineffective at removing specific interferences.

    • Solution: For fatty matrices, consider using C18 sorbent. For samples with high pigment content, such as leafy greens, a combination of PSA and GCB may be necessary.[4] However, be cautious with GCB as it can retain planar pesticides like Cyprodinil. Perform experiments with and without the cleanup step on a standard solution to check for analyte loss.

  • Investigate Matrix Effects:

    • Problem: Co-eluting matrix components are suppressing the ionization of this compound in the mass spectrometer.

    • Solution: Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement.[2] Diluting the final extract can also mitigate matrix effects by reducing the concentration of interfering compounds.

  • Verify Instrument Performance:

    • Problem: A dirty ion source or a poorly performing LC column can lead to a general loss of sensitivity.

    • Solution: Perform routine maintenance on your LC-MS/MS system, including cleaning the ion source.[3] Inject a known concentration of a this compound standard in a clean solvent to verify instrument response.

Issue 2: High Variability in Recovery

High variability in recovery across replicate samples can be as problematic as consistently low recovery.

Troubleshooting Workflow for High Variability

HighVariability cluster_homogeneity Sample Homogeneity cluster_pipetting Volumetric Accuracy cluster_is Internal Standard cluster_workflow Workflow Consistency Start High Variability in Recovery Observed CheckHomogeneity Step 1: Evaluate Sample Homogeneity Start->CheckHomogeneity CheckPipetting Step 2: Verify Pipetting and Volumetric Accuracy CheckHomogeneity->CheckPipetting Homogeneity Confirmed ImproveHomogenization Improve Sample Homogenization Technique CheckHomogeneity->ImproveHomogenization Investigate CheckIS Step 3: Assess Internal Standard Addition CheckPipetting->CheckIS Pipetting Accurate CalibratePipettes Calibrate Pipettes CheckPipetting->CalibratePipettes Investigate CheckWorkflow Step 4: Review Entire Workflow for Consistency CheckIS->CheckWorkflow IS Addition Consistent IS_Timing Ensure IS is Added Early and Consistently CheckIS->IS_Timing Investigate Solution Variability Reduced CheckWorkflow->Solution Workflow Consistent StandardizeShaking Standardize Shaking/Vortexing Times CheckWorkflow->StandardizeShaking Investigate CheckTechnique Ensure Consistent Pipetting Technique CalibratePipettes->CheckTechnique IS_Equilibration Allow for IS Equilibration with Sample IS_Timing->IS_Equilibration ConsistentTiming Ensure Consistent Timing of Each Step StandardizeShaking->ConsistentTiming

Caption: A flowchart for troubleshooting high variability in this compound recovery.

Step-by-Step Guide:

  • Evaluate Sample Homogeneity:

    • Problem: Inconsistent distribution of the analyte within the sample matrix.

    • Solution: Improve the sample homogenization process. For solid samples, cryogenic milling can improve homogeneity.

  • Verify Pipetting and Volumetric Accuracy:

    • Problem: Inaccurate or inconsistent volumes of solvents, standards, or the sample extract are being used.

    • Solution: Regularly calibrate all pipettes and autodilutors. Ensure that all analysts are using consistent pipetting techniques.

  • Assess Internal Standard Addition:

    • Problem: The internal standard is not being added consistently to every sample or is not equilibrating with the sample matrix.

    • Solution: Add the internal standard as early as possible in the sample preparation workflow to ensure it experiences the same conditions as the analyte. Ensure the internal standard solution is well-mixed before use.

  • Review the Entire Workflow for Consistency:

    • Problem: Minor variations in the execution of the analytical method between samples.

    • Solution: Standardize all steps of the procedure, including shaking/vortexing times and the duration of centrifugation.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Grapes

This protocol is a modified version of the standard QuEChERS method, optimized for the analysis of this compound in a high-sugar matrix like grapes.

  • Sample Homogenization:

    • Homogenize 500 g of grapes to a uniform paste.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized grape sample into a 50 mL centrifuge tube.

    • Add 100 µL of a 10 µg/mL this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 1 mL of the cleaned extract to an autosampler vial.

    • Add 10 µL of 5% formic acid in acetonitrile to acidify the extract and improve the stability of certain pesticides.[4]

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Cyprodinil and this compound for quantification and confirmation. The specific m/z values will depend on the instrument and should be optimized.

Quantitative Data Summary

The following tables summarize typical recovery data for Cyprodinil in different matrices. While specific data for this compound is limited in the public domain, its recovery is expected to be very similar to the non-deuterated form when analyzed by a validated method.

Table 1: Cyprodinil Recovery in Soil using a Modified QuEChERS Method

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.0192.412.11
0.195.810.5

Data adapted from a study on pesticide residues in soil.[8]

Table 2: Cyprodinil Recovery in Grapes and Soil

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Grapes0.0598.25.4
0.595.14.8
2.0102.93.7
Soil0.0585.86.5
0.591.35.1
2.096.44.2

Data adapted from a study on the dissipation of Cyprodinil and Fludioxonil.[9]

Table 3: General Recovery Ranges for Pesticides in Various Matrices using QuEChERS

Matrix TypeGeneral Recovery Range (%)
Fruits and Vegetables70 - 120
Soil70 - 120
High-fat matrices (e.g., avocado, oils)60 - 110 (may require modified cleanup)

These are generally accepted recovery ranges for pesticide residue analysis as per SANTE guidelines.[8][10] Acceptable recovery is typically within 70-120% with an RSD of ≤20%.[10]

References

Technical Support Center: Isotopic Exchange of Deuterium in Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the isotopic exchange of deuterium in Cyprodinil-d5.

Frequently Asked Questions (FAQs)

Q1: What is deuterium (H/D) isotopic exchange and why is it a concern for this compound?

A1: Deuterium (or H/D) isotopic exchange is a chemical process where a deuterium atom on a deuterated internal standard, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1] This can lead to a decrease in the isotopic purity of the standard. For quantitative analysis, particularly in sensitive methods like LC-MS/MS, this loss of isotopic purity can compromise the accuracy of the results by causing an underestimation of the analyte concentration.[1]

Q2: Where are the deuterium labels located on this compound and which are most susceptible to exchange?

A2: The molecular formula for this compound is C₁₄H₁₀D₅N₃, and it is also named 4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine-d5. This indicates that the five deuterium atoms are located on the phenyl (aniline) ring. In addition to the phenyl deuteriums, Cyprodinil has a secondary amine (-NH-) group. The proton on this nitrogen is highly labile and will readily exchange with protons from the solvent. While the deuterium atoms on the phenyl ring are generally stable, they can be susceptible to exchange under certain acidic or basic conditions.[2]

Q3: What factors can promote the isotopic exchange of deuterium in this compound?

A3: Several experimental factors can influence the rate of isotopic exchange:

  • pH: The rate of H/D exchange is highly dependent on pH. Exchange is generally minimized in the neutral pH range. Both acidic and, more significantly, basic conditions can catalyze the exchange of deuterium atoms, especially those on the phenyl ring.[1][3]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1] Therefore, it is crucial to control the temperature during sample preparation, storage, and analysis.

  • Solvent Composition: The type of solvent used can impact isotopic stability. Protic solvents, such as water and methanol, can serve as a source of protons for exchange. Aprotic solvents, like acetonitrile, are generally preferred for stock solutions.

Q4: How can I detect if isotopic exchange is occurring with my this compound standard?

A4: Isotopic exchange can be monitored using mass spectrometry. By analyzing the mass spectrum of this compound over time, you can observe changes in the isotopic distribution. A decrease in the abundance of the fully deuterated (d5) ion and a corresponding increase in the abundance of partially deuterated (d4, d3, etc.) or non-deuterated (d0) ions are indicative of isotopic exchange.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

  • Possible Cause: Loss of isotopic purity of this compound due to H/D exchange.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Re-analyze a fresh dilution of your this compound stock solution by LC-MS/MS to check its initial isotopic purity. Compare this to the certificate of analysis.

    • Evaluate Sample Preparation Conditions:

      • pH: Measure the pH of your sample matrix and mobile phases. If they are acidic or basic, consider adjusting the pH to be closer to neutral, if compatible with the analyte's stability.

      • Temperature: Assess the temperature at which your samples are prepared and stored. Minimize exposure to elevated temperatures.

    • Conduct a Stability Study: Incubate a solution of this compound in your typical sample matrix and mobile phase at different time points (e.g., 0, 2, 4, 8, 24 hours) and temperatures (e.g., room temperature, 4°C). Analyze the samples by LC-MS/MS to quantify the extent of back-exchange over time.

Issue 2: Appearance of Unlabeled Cyprodinil in Blank Samples Spiked with this compound

  • Possible Cause: H/D exchange is leading to the formation of unlabeled Cyprodinil.

  • Troubleshooting Steps:

    • Confirm Identity: Use high-resolution mass spectrometry to confirm that the peak observed corresponds to unlabeled Cyprodinil.

    • Isolate the Source of Exchange:

      • Prepare simple solutions of this compound in each of the individual solvents used in your sample preparation and analytical method (e.g., water, methanol, acetonitrile, mobile phase A, mobile phase B).

      • Incubate these solutions under the same conditions as your samples and analyze to identify which component is promoting the exchange.

    • Optimize Method to Minimize Exchange:

      • If the mobile phase is identified as the source, consider adjusting its pH or composition.

      • Minimize the time the sample spends in the autosampler before injection.

      • If possible, use a cooler autosampler temperature.

Data Presentation

Table 1: Factors Influencing Isotopic Exchange of this compound

FactorCondition Promoting ExchangeRecommended Mitigation Strategy
pH Acidic (< 5) or Basic (> 9) conditionsMaintain pH as close to neutral (6-8) as possible.
Temperature Elevated temperatures (> 25°C)Store standards and samples at low temperatures (4°C or -20°C).
Solvent Protic solvents (e.g., water, methanol)Use aprotic solvents (e.g., acetonitrile) for stock solutions.
Exposure Time Prolonged exposure to exchange-promoting conditionsMinimize sample preparation time and time in the autosampler.

Experimental Protocols

Protocol 1: Evaluation of this compound Isotopic Stability in Different Solvents

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Test Solutions: Dilute the stock solution to 1 µg/mL in the following solvents:

    • Acetonitrile (control)

    • Water (pH adjusted to 4, 7, and 10)

    • Methanol

    • Your typical sample diluent

  • Incubation: Aliquot the test solutions and incubate them at room temperature and 4°C.

  • Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), inject the solutions onto an LC-MS/MS system.

  • Data Evaluation: Monitor the ion chromatograms for this compound and any back-exchanged species (d4, d3, etc.). Calculate the percentage of the deuterated form remaining at each time point.

Mandatory Visualization

Isotopic_Exchange_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution A Inaccurate or Inconsistent Quantitative Results B Verify Isotopic Purity of This compound Stock A->B Start C Review Sample Preparation & Analytical Conditions (pH, Temp, Solvent) A->C D Conduct Stability Study in Sample Matrix & Mobile Phase B->D Purity OK C->D Conditions Suspect E Analyze for Back-Exchanged Species (d4, d3, etc.) by MS D->E Analyze Samples F Optimize Method: - Adjust pH to Neutral - Lower Temperature - Change Solvent - Minimize Exposure Time E->F Exchange Confirmed G Consider a ¹³C-labeled Internal Standard E->G If Exchange is Unavoidable F->A Re-evaluate

Caption: Troubleshooting workflow for addressing isotopic exchange in this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation prep1 Prepare this compound Stock Solution (ACN) prep2 Dilute into Test Solvents (pH 4, 7, 10 Water, MeOH, etc.) prep1->prep2 inc1 Incubate at RT and 4°C prep2->inc1 ana1 Analyze by LC-MS/MS at Time Points (0, 1, 4, 8, 24h) inc1->ana1 ana2 Monitor Isotopic Distribution (d5, d4, d3...) ana1->ana2 eval1 Calculate % Deuteration Remaining ana2->eval1 eval2 Identify Conditions Causing Exchange eval1->eval2

Caption: Experimental workflow for evaluating this compound isotopic stability.

References

Technical Support Center: Minimizing Ion Suppression of Cyprodinil-d5 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of Cyprodinil-d5 in electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.

Problem: Significant signal suppression is observed for this compound in matrix samples compared to solvent standards.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.

  • Solutions:

    • Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective techniques for cleaning up complex samples. The widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also highly effective for pesticide residue analysis in various matrices.

    • Chromatographic Separation: Modify the LC conditions to separate this compound from the interfering compounds. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a smaller particle size for better resolution.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, this may also decrease the analyte signal, so a balance must be found.[1]

    • Optimize ESI Source Parameters: Fine-tuning the ESI source parameters can enhance the ionization of this compound and reduce the impact of interfering substances.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variability in the matrix composition from sample to sample leads to differing degrees of ion suppression.

  • Solutions:

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for the analysis of Cyprodinil. When used as an internal standard, it co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][3] This is the most effective way to compensate for variable matrix effects.

    • Matrix-Matched Calibrants: Prepare calibration standards and QC samples in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects across the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte, in this case, this compound, in the electrospray ionization source.[4] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and potentially false-negative results.

Q2: How can I detect and quantify ion suppression for my this compound method?

A2: The matrix effect (ME) can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solvent standard at the same concentration. The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the common sources of ion suppression in the analysis of Cyprodinil?

A3: Common sources of ion suppression for pesticide analysis in complex matrices like fruits, vegetables, and soil include endogenous components such as salts, sugars, organic acids, and pigments that are co-extracted with the analyte.

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?

A4: ESI is generally more susceptible to ion suppression than APCI because its ionization mechanism is more sensitive to the presence of non-volatile co-eluting species that can compete for charge on the droplet surface.

Q5: How does a stable isotope-labeled internal standard like this compound help in minimizing the impact of ion suppression?

A5: A stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte.[2][3] Therefore, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise quantification.

Data Presentation

Table 1: Matrix Effects of Cyprodinil in Different Vegetable Matrices using Two Cleanup Methods.

MatrixCleanup MethodMatrix Effect (%)
Lettuced-SPE88 - 205
LettuceSin-QuEChERS nano88 - 205
Chinese Chivesd-SPE63 - 356
Chinese ChivesSin-QuEChERS nano72 - 340

Data adapted from a study comparing d-SPE and a modified QuEChERS nano method. The range of matrix effects observed across multiple pesticides is shown. A value <100% indicates suppression, and >100% indicates enhancement.[5]

Table 2: Recovery of Cyprodinil in Soil using a Modified QuEChERS Method.

Spiking Level (mg/kg)Average Recovery (%)% RSD
0.0192.412.11
0.192.412.11

Data from a validation study of an LC-MS/MS method for pesticide residues in soil.

Experimental Protocols

1. QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method for the extraction of pesticide residues.

  • Extraction:

    • Homogenize 10-15 g of the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is ready for LC-MS/MS analysis. Fortify with this compound internal standard prior to injection.

2. LC-MS/MS Analysis of Cyprodinil

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cyprodinil: Precursor ion (m/z) 226.1 → Product ions (m/z) 93.1, 108.1

      • This compound: Precursor ion (m/z) 231.1 → Product ion (m/z) 98.1

    • ESI Source Parameter Optimization: It is crucial to optimize the source parameters to maximize the signal for Cyprodinil and this compound. Key parameters to optimize include:

      • Capillary Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow and Temperature

      • Fragmentor Voltage

      • Collision Energy

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction with Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 IS_Spiking Internal Standard (this compound) Spiking Centrifugation2->IS_Spiking LC_Separation LC Separation (C18 Column) IS_Spiking->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for Cyprodinil analysis.

References

How to correct for impurities in Cyprodinil-d5 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals using Cyprodinil-d5 as an internal standard (IS) in quantitative analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, quantify, and correct for impurities in your this compound internal standard, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess and correct for the purity of my this compound internal standard?

A: Assessing the purity of your this compound internal standard is crucial for accurate quantitative analysis. The fundamental principle of the internal standard method relies on adding a known, constant amount of the IS to every sample, calibrator, and quality control. If the IS contains impurities, its actual concentration will be lower than the nominal concentration calculated from its weighed mass. This discrepancy leads to systematic errors and inaccurate quantification of the target analyte. The most significant impurity is often the unlabeled analyte (Cyprodinil), which directly adds to the analyte's signal, causing a positive bias or overestimation of the analyte's concentration[1][2].

Q2: What are the common types of impurities found in this compound?

A: Impurities in this compound can originate from the synthesis, handling, or storage of the material. Common types include:

  • Isotopic Impurities: The most critical impurity is the unlabeled analog, Cyprodinil. Due to the nature of chemical synthesis, it is nearly impossible to achieve 100% isotopic enrichment[1].

  • Synthesis-Related Impurities: These can include residual starting materials, reagents, or by-products from the chemical reactions used to synthesize this compound.

  • Degradation Products: Cyprodinil can degrade under certain conditions, such as exposure to UV light in aqueous solutions[3]. Improper storage or handling can lead to the formation of these degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts[4][5].

Q3: Which analytical techniques should I use to determine the purity of this compound?

A: A multi-pronged approach is recommended to assess both chemical and isotopic purity. The primary techniques are:

  • Quantitative NMR (qNMR): This is a powerful primary method for determining the purity of a chemical standard without requiring a reference standard of the compound itself[6][7]. By using a certified internal calibrant of known purity, qNMR can provide a highly accurate, weight-based percentage purity of the this compound[8][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the ideal technique for determining isotopic purity[10][11]. It can easily separate this compound from unlabeled Cyprodinil based on their mass-to-charge (m/z) difference, allowing for precise quantification of the unlabeled impurity[12].

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is effective for separating and quantifying non-isotopic, chemical impurities that have a chromophore.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary UseAdvantagesLimitations
Quantitative NMR (qNMR) Determining absolute chemical purity (% w/w).Primary ratio method; does not require an identical reference standard; provides structural confirmation.Lower sensitivity than MS; requires a high-purity internal calibrant; complex spectra can be difficult to interpret.
LC-MS/MS Determining isotopic purity; quantifying unlabeled analyte.High sensitivity and selectivity; excellent for separating isotopes.Requires a reference standard for absolute quantification of chemical impurities; response can be matrix-dependent.
HPLC-UV Quantifying non-isotopic, UV-active chemical impurities.Robust and widely available; good for routine purity checks.Not suitable for isotopic analysis; requires impurities to have a UV chromophore.

Q4: How do I mathematically correct for the purity of the internal standard in my calculations?

A: The correction is applied when preparing your internal standard stock solution. Instead of using the weighed mass directly, you must use the "corrected mass" based on its purity.

Step 1: Determine the Purity Factor. First, determine the purity of your this compound standard using an appropriate technique like qNMR. The purity is expressed as a decimal.

  • Purity Factor (PIS) = Purity (%) / 100

  • Example: If the purity is determined to be 98.5%, then PIS = 0.985.

Step 2: Calculate the Corrected Concentration of the IS Stock Solution. When you prepare your stock solution, calculate its concentration using the corrected mass.

  • Corrected Mass = Weighed Mass × PIS

  • Corrected Concentration = (Weighed Mass × PIS) / Solvent Volume

Step 3: Use the Corrected Concentration in Your Calibration. Use this corrected concentration for the internal standard when preparing your calibration curve and for all subsequent calculations. The ratio of the analyte response to the IS response is plotted against the ratio of the analyte concentration to the corrected IS concentration[13][14].

Table 2: Example Purity Correction Calculation

ParameterValueDescription
Weighed Mass of this compound10.0 mgThe mass measured on the analytical balance.
Assessed Purity (from qNMR)98.5%The certified or experimentally determined purity.
Purity Factor (PIS)0.985The purity expressed as a decimal.
Corrected Mass9.85 mg10.0 mg × 0.985
Solvent Volume for Stock10.0 mLThe volume of solvent used to dissolve the IS.
Nominal Concentration 1.0 mg/mL Incorrect concentration based on weighed mass.
Corrected Concentration 0.985 mg/mL Accurate concentration to be used in all calculations.

Q5: What is an acceptable level of unlabeled Cyprodinil impurity in my this compound standard?

A: While 100% isotopic purity is not achievable, the amount of unlabeled Cyprodinil should be minimal[1]. A widely accepted rule of thumb, particularly for bioanalytical methods, is that the signal contribution from the unlabeled analyte present in the internal standard solution should be less than 5% of the analyte's signal at the Lower Limit of Quantification (LLOQ)[1]. If the contribution is higher, it can compromise the accuracy of measurements at low concentrations.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inaccurate or Inconsistent Quantification The purity of the this compound internal standard was not accounted for, leading to a systematic error in all calculations.1. Assess Purity: Use qNMR to determine the absolute purity of the internal standard lot. 2. Re-calculate Stock Concentration: Apply the purity factor to your stock solution preparation as detailed in Q4. 3. Re-process Data: Re-process your analytical run using a calibration curve based on the corrected IS concentration.
High Background Signal at the Analyte's m/z in Blank Samples The this compound internal standard contains a significant amount of unlabeled Cyprodinil, which is detected as the analyte.1. Quantify Isotopic Impurity: Use LC-MS/MS to determine the percentage of unlabeled Cyprodinil in your IS. 2. Check LLOQ Interference: Verify that the signal from this impurity is <5% of your analyte signal at the LLOQ[1]. 3. Source a Higher Purity Standard: If the interference is unacceptable, obtain a new lot of this compound with higher isotopic purity.
Poor Method Precision (%RSD > 15%) Inconsistent addition of the internal standard or degradation of the standard over time.1. Verify Pipetting/Dispensing: Ensure the instrument used to add the IS to samples is calibrated and functioning correctly. 2. Check IS Stability: Cyprodinil is stable under normal storage conditions but can degrade with light exposure[3][15]. Prepare fresh stock solutions and store them protected from light at the recommended temperature.

Experimental Protocols

Protocol 1: Purity Assessment of this compound using Quantitative NMR (qNMR)

Objective: To determine the absolute purity (%w/w) of a this compound standard using an internal calibrant of known, certified purity.

Methodology:

  • Selection of Internal Calibrant: Choose a certified internal calibrant (e.g., maleic acid, dimethyl sulfone) with high purity (≥99.5%) and signals that do not overlap with this compound signals in the chosen NMR solvent[16].

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard into a clean vial. Document the exact weight (mx).

    • Accurately weigh approximately 5-10 mg of the internal calibrant into the same vial. Document the exact weight (mcal).

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using quantitative parameters, including a long relaxation delay (D1 ≥ 5 × T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1)[9].

  • Data Processing:

    • Apply appropriate processing parameters (e.g., baseline correction, phasing) to the spectrum[8].

    • Integrate a well-resolved, non-overlapping signal for this compound (Ix) and a signal for the internal calibrant (Ical).

  • Purity Calculation:

    • Use the following equation to calculate the purity of the this compound standard (Px)[9]: Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (MWₓ / MW_cal) * (m_cal / mₓ) * P_cal

    • Where:

      • I: Integral area of the signal.

      • N: Number of protons giving rise to the signal.

      • MW: Molecular weight (this compound ≈ 230.32 g/mol [17][18]).

      • m: Weighed mass.

      • P: Purity of the compound.

      • x: this compound (the analyte).

      • cal: The internal calibrant.

Protocol 2: Quantification of Unlabeled Cyprodinil in this compound by LC-MS/MS

Objective: To determine the percentage of unlabeled Cyprodinil present as an isotopic impurity in the this compound standard.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard at a known concentration (e.g., 1 mg/mL).

    • Prepare a separate calibration curve of unlabeled Cyprodinil of known high purity (e.g., 0.1 to 100 ng/mL).

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective LC-MS/MS method capable of separating Cyprodinil from potential interferences[19][20].

    • Use Multiple Reaction Monitoring (MRM) mode.

      • MRM for Cyprodinil: Monitor a specific precursor-to-product ion transition (e.g., m/z 226.1 → [fragment ion]).

      • MRM for this compound: Monitor its corresponding transition (e.g., m/z 231.1 → [fragment ion]).

  • Data Acquisition:

    • Inject the this compound stock solution and the unlabeled Cyprodinil calibration standards.

    • Measure the peak area response for the unlabeled Cyprodinil MRM transition in the this compound sample.

  • Calculation of Impurity Percentage:

    • Using the calibration curve, determine the concentration of unlabeled Cyprodinil in the injected this compound solution.

    • Calculate the weight percentage of the unlabeled impurity: % Unlabeled Impurity = (Calculated Conc. of Unlabeled / Conc. of this compound Stock) × 100

Mandatory Visualizations

Workflow_for_Impurity_Correction Workflow for Correcting Internal Standard Impurities cluster_0 Purity Assessment cluster_1 Correction and Preparation cluster_2 Analytical Run cluster_3 Data Analysis Receive Receive this compound IS Assess Assess Purity (qNMR, LC-MS/MS) Receive->Assess Quantify Quantify Critical Impurities (e.g., Unlabeled Cyprodinil) Assess->Quantify CalculateFactor Calculate Purity Factor (P_IS) Quantify->CalculateFactor PrepareStock Prepare Corrected IS Stock Solution Conc. = (Mass * P_IS) / Volume CalculateFactor->PrepareStock Spike Spike Calibrators, QCs, and Unknown Samples with Corrected IS PrepareStock->Spike Analyze Perform LC-MS/MS Analysis Spike->Analyze Process Generate Calibration Curve (Analyte/IS Ratio vs. Conc. Ratio) Analyze->Process Report Calculate and Report Final Analyte Concentration Process->Report

Caption: A flowchart illustrating the complete workflow from receiving the this compound internal standard to reporting the final, impurity-corrected analytical result.

Logical_Relationship_of_Impurities Impact of Unlabeled Impurity on Quantification IS_Source This compound Internal Standard Impurity Contains Unlabeled Cyprodinil Impurity IS_Source->Impurity Combined_Signal Inflated Analyte Peak Area Response Impurity->Combined_Signal Contributes to Signal Analyte_Signal Analyte Signal in Sample Analyte_Signal->Combined_Signal Error_Result Inaccurate Quantification (Systematic Overestimation) Combined_Signal->Error_Result

Caption: A diagram showing how the presence of unlabeled Cyprodinil in the deuterated internal standard leads to an inflated signal and subsequent overestimation of the analyte concentration.

References

Dealing with co-eluting interferences with Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Cyprodinil, with a specific focus on co-eluting interferences and the use of its deuterated internal standard, Cyprodinil-d5.

Frequently Asked Questions (FAQs)

Q1: My this compound (internal standard) signal is unstable or has poor reproducibility. What are the potential causes and solutions?

A1: Instability in the internal standard (IS) signal is a common issue in LC-MS/MS analysis. Here are the primary causes and troubleshooting steps:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound.

    • Solution: Enhance sample cleanup using dispersive solid-phase extraction (dSPE) with different sorbents (e.g., C18, PSA) or use matrix-matched calibration curves. Diluting the sample extract can also mitigate matrix effects, though this may impact limits of detection.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or volume measurements can lead to inconsistent IS concentrations.

    • Solution: Ensure precise and consistent pipetting and that the IS is added early in the sample preparation process to account for any losses during extraction and cleanup.

  • Instrument Contamination: Carryover from previous injections can affect the IS signal.

    • Solution: Implement a rigorous wash sequence for the autosampler and injection port between samples. Injecting a blank solvent after a high-concentration sample can confirm if carryover is occurring.

  • IS Purity and Stability: The isotopic purity of this compound could be a factor, or the standard may have degraded.

    • Solution: Verify the certificate of analysis for the isotopic purity of your this compound standard. Prepare fresh working solutions of the internal standard and store them appropriately.

Q2: I am observing a peak that co-elutes with my Cyprodinil analyte peak. How can I confirm if it is an interference and resolve it?

A2: Co-eluting peaks can lead to inaccurate quantification. The following steps can help identify and resolve these interferences:

  • Mass Spectrometry Confirmation:

    • Check MRM Ratios: If you are using multiple reaction monitoring (MRM), the ratio of the quantifier to qualifier ion transitions for the analyte peak should be consistent across all standards and samples. A significant deviation in the sample peak's ion ratio suggests the presence of an interference.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between Cyprodinil and an interfering compound with the same nominal mass but a different elemental composition.

  • Chromatographic Resolution:

    • Modify Gradient: Adjust the mobile phase gradient to improve separation. A shallower gradient around the elution time of Cyprodinil can often resolve co-eluting peaks.

    • Change Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl or biphenyl column) can alter the selectivity of the separation and resolve the interference.[1][2]

  • Sample Preparation Optimization:

    • Improve Cleanup: Employ a more rigorous sample cleanup procedure to remove the interfering compounds before analysis. This could involve using different SPE sorbents or a liquid-liquid extraction step.

Q3: What are common matrix effects observed with Cyprodinil analysis in food samples, and how can they be minimized?

A3: Matrix effects, which can be signal enhancement or suppression, are a significant challenge in the analysis of Cyprodinil in complex matrices like fruits and vegetables.[3][4]

  • Signal Suppression: More common in electrospray ionization (ESI), where co-eluting matrix components compete with the analyte for ionization.

  • Signal Enhancement: Can occur when matrix components improve the ionization efficiency of the analyte.

Strategies to Minimize Matrix Effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is the most common and effective way to compensate for matrix effects.[5]

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Cyprodinil and experiences similar matrix effects, thus providing accurate correction during quantification.[3][4][6]

  • Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Optimized Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for reducing matrix interferences in food samples.[7][8][9][10]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for Cyprodinil analysis in various food matrices.

Table 1: Recovery of Cyprodinil in Various Matrices using QuEChERS and LC-MS/MS

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Apple0.002 - 2.081.5 - 107.31.5 - 13.9
Peach0.002 - 2.081.5 - 107.31.5 - 13.9
Cabbage0.002 - 2.081.5 - 107.31.5 - 13.9
Tomato0.002 - 2.081.5 - 107.31.5 - 13.9
GrapesNot Specified77.7 (Signal Enhancement)Not Specified
Spelt KernelsNot Specified82.1 (Signal Suppression)Not Specified
Sunflower SeedsNot Specified65.2 (Signal Suppression)Not Specified
Soil0.01 - 0.192.4< 13

Data compiled from multiple sources.[5][6][8]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a standard method for the extraction and cleanup of Cyprodinil from high-moisture food matrices.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of this compound internal standard solution.

    • Add a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and buffering salts).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Cyprodinil

This protocol provides a starting point for the instrumental analysis of Cyprodinil.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Cyprodinil, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cyprodinil (Quantifier): m/z 226.1 → 93.1

      • Cyprodinil (Qualifier): m/z 226.1 → 77.1

      • This compound (Internal Standard): m/z 231.1 → 98.1 (example, transitions should be optimized based on the specific deuteration pattern).

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in Cyprodinil analysis.

Caption: Troubleshooting workflow for co-eluting interferences.

Internal_Standard_Troubleshooting start Unstable this compound Signal check_blanks Inject Solvent Blanks start->check_blanks carryover Carryover Detected check_blanks->carryover Yes no_carryover No Carryover check_blanks->no_carryover No improve_wash Improve Autosampler Wash Protocol carryover->improve_wash review_prep Review Sample Prep no_carryover->review_prep resolved Signal Stabilized improve_wash->resolved prep_ok Consistent review_prep->prep_ok Yes prep_issue Inconsistent review_prep->prep_issue No evaluate_matrix Evaluate Matrix Effects prep_ok->evaluate_matrix retrain_analyst Retrain on Pipetting and Dilution prep_issue->retrain_analyst retrain_analyst->resolved matrix_effect Signal Suppression/ Enhancement Varies evaluate_matrix->matrix_effect Yes no_matrix_effect Consistent Signal in Matrix evaluate_matrix->no_matrix_effect No matrix_match Implement Matrix-Matched Calibration matrix_effect->matrix_match no_matrix_effect->resolved matrix_match->resolved

References

Improving signal-to-noise ratio for Cyprodinil-d5 in trace analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for Cyprodinil-d5 in trace analysis.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the trace-level analysis of this compound, providing practical solutions in a question-and-answer format to enhance signal intensity and reduce background noise.

Frequently Asked Questions (FAQs)

Q1: I am observing a low signal-to-noise (S/N) ratio for my this compound internal standard. What are the primary factors to investigate?

A low S/N ratio can stem from issues in sample preparation, chromatographic conditions, or mass spectrometer settings. Key areas to troubleshoot include:

  • Sample Preparation: Inefficient extraction of this compound, ion suppression from matrix components, or degradation of the internal standard can all lead to a weak signal.

  • Chromatography: Poor peak shape, co-elution with interfering compounds from the matrix, or a significant retention time shift between Cyprodinil and this compound can negatively impact the S/N ratio.

  • Mass Spectrometry: Suboptimal ionization parameters, incorrect MRM transitions, or high background noise in the mass spectrometer will decrease the S/N ratio.

Q2: My this compound signal is inconsistent across my sample batch. What could be the cause?

Inconsistent signal intensity for a deuterated internal standard often points to issues with its stability or introduction into the samples. Consider the following:

  • Deuterium Exchange: Deuterium atoms on the this compound molecule may exchange with protons from the solvent or matrix, especially under acidic or basic conditions or at high temperatures in the ion source. This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte. It is preferable to use standards where deuterium atoms are on stable, non-labile positions.

  • Inconsistent Spiking: Ensure the internal standard is accurately and consistently added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.

  • Sample Matrix Variability: Different samples can have varying levels of matrix components, leading to different degrees of ion suppression or enhancement.

Q3: I am seeing a signal for the non-deuterated Cyprodinil in my blank samples that only contain this compound. What is causing this crosstalk?

This phenomenon, known as isotopic crosstalk, can occur due to two main reasons:

  • Impurity in the Internal Standard: The this compound standard may contain a small amount of non-deuterated Cyprodinil as an impurity from its synthesis.

  • In-source Fragmentation or Isotope Contribution: The M+2 isotope of the non-deuterated analyte can have the same mass-to-charge ratio as a D2-labeled standard. While this compound has a higher degree of deuteration, some contribution from the analyte's natural isotopes to the internal standard's signal is possible, especially at high analyte concentrations. The mass difference between the analyte and the deuterated IS should ideally be at least 4-5 Da to minimize this.

Q4: The retention time of this compound is different from the non-deuterated Cyprodinil. Is this a problem?

A slight shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon, with the deuterated version often eluting slightly earlier in reversed-phase chromatography.[1] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor differences in polarity. If this shift is significant, the analyte and the internal standard may elute in regions with different levels of matrix effects, which can compromise the accuracy of quantification.

Data Presentation

Table 1: Matrix Effects on Cyprodinil Signal Intensity in Apple Extracts

This table summarizes the observed matrix effects on the signal response of Cyprodinil in different apple extracts. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

MatrixDilutionMatrix Effect (%)
Apple Flesh ExtractUndiluted+76%[2]
Apple Peel ExtractUndiluted-30.2%[2]

Table 2: Recovery of Cyprodinil using QuEChERS Method in Various Matrices

This table presents the average recovery rates of Cyprodinil from different sample matrices using a QuEChERS extraction method, indicating the efficiency of the sample preparation.

MatrixSpiking Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Apple0.002 - 2.081.5 - 107.3[3]1.5 - 13.9[3]
Peach0.002 - 2.081.5 - 107.3[3]1.5 - 13.9[3]
Cabbage0.002 - 2.081.5 - 107.3[3]1.5 - 13.9[3]
Tomato0.002 - 2.081.5 - 107.3[3]1.5 - 13.9[3]
Soil0.01 and 0.192.4[4]< 12.11[4]
Grape0.05, 0.1, and 0.585.81 - 102.94< 7
Grape JuiceNot Specified~974.8 - 5.4

Experimental Protocols

Protocol 1: QuEChERS Extraction of Cyprodinil from Fruit and Vegetable Samples

This protocol describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Cyprodinil from various fruit and vegetable matrices.[3][4]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄ and 150 mg primary secondary amine - PSA).

  • Final Centrifugation and Filtration: Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Cyprodinil and this compound

This protocol provides typical starting parameters for the LC-MS/MS analysis of Cyprodinil. Optimization will be required for your specific instrumentation and application.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cyprodinil: Precursor ion m/z 226.0 -> Product ions m/z 93.0 (quantifier) and m/z 108.1 (qualifier).

      • This compound (suggested): Precursor ion m/z 231.0 -> Product ion m/z 98.0 (or other appropriate fragment). Note: The optimal transitions for this compound should be determined by direct infusion.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Mandatory Visualization

Troubleshooting_Low_Signal_Noise cluster_prep Sample Preparation Issues cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_solutions_prep Solutions cluster_solutions_lc Solutions cluster_solutions_ms Solutions start Low S/N for this compound prep_check Review Sample Prep start->prep_check Start Here lc_check Evaluate Chromatography start->lc_check ms_check Check MS Parameters start->ms_check extraction_efficiency Inefficient Extraction? prep_check->extraction_efficiency matrix_effects Matrix Suppression? prep_check->matrix_effects is_degradation IS Degradation? prep_check->is_degradation optimize_extraction Optimize Extraction Method extraction_efficiency->optimize_extraction improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup check_stability Check IS Stability is_degradation->check_stability peak_shape Poor Peak Shape? lc_check->peak_shape coelution Co-elution with Interferences? lc_check->coelution rt_shift Significant RT Shift? lc_check->rt_shift optimize_gradient Optimize LC Gradient peak_shape->optimize_gradient coelution->optimize_gradient use_matrix_matched Use Matrix-Matched Standards rt_shift->use_matrix_matched ionization Suboptimal Ionization? ms_check->ionization mrm Incorrect MRM Transitions? ms_check->mrm background High Background Noise? ms_check->background tune_source Tune Ion Source ionization->tune_source optimize_mrm Optimize MRM Transitions mrm->optimize_mrm clean_ms Clean MS System background->clean_ms modify_mobile_phase Modify Mobile Phase

Caption: Troubleshooting workflow for low signal-to-noise ratio of this compound.

Experimental_Workflow start Start: Sample Collection homogenization Sample Homogenization start->homogenization spiking Spike with this compound IS homogenization->spiking extraction QuEChERS Extraction spiking->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Report Results data_processing->end

Caption: General experimental workflow for this compound trace analysis.

Isotopic_Crosstalk_Investigation start Observe Analyte Signal in Blank + IS check_purity Step 1: Evaluate IS Purity start->check_purity analyze_is_only Analyze a solution of only this compound check_purity->analyze_is_only monitor_analyte_mrm Monitor for the non-deuterated Cyprodinil MRM transition analyze_is_only->monitor_analyte_mrm signal_present Signal Present? monitor_analyte_mrm->signal_present impure_is Conclusion: IS is impure. signal_present->impure_is Yes no_impurity Conclusion: IS is pure. signal_present->no_impurity No check_concentration_effect Step 2: Check for Analyte Contribution prepare_cal_curve Prepare calibration curve of Cyprodinil check_concentration_effect->prepare_cal_curve monitor_is_mrm Monitor the this compound MRM transition prepare_cal_curve->monitor_is_mrm signal_increase Does signal in IS channel increase with analyte concentration? monitor_is_mrm->signal_increase crosstalk_confirmed Conclusion: Isotopic crosstalk from analyte confirmed. signal_increase->crosstalk_confirmed Yes no_crosstalk Conclusion: No significant crosstalk from analyte. signal_increase->no_crosstalk No no_impurity->check_concentration_effect

Caption: Logical workflow for investigating isotopic crosstalk.

References

Cyprodinil-d5 response variability in replicate injections

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyprodinil-d5 Analysis

This technical support center provides troubleshooting guidance for researchers encountering response variability in replicate injections of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the fungicide Cyprodinil, where five hydrogen atoms have been replaced with deuterium.[1] SILs are considered the most suitable internal standards for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the unlabeled analyte.[2][3] An internal standard is added at a known, constant concentration to all samples, standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[4]

Q2: What is an acceptable level of response variability for replicate injections of an internal standard?

While specific limits depend on the assay and regulatory guidelines, a common acceptance criterion for the relative standard deviation (%RSD) of the internal standard response across a batch of samples is ≤15%. For replicate injections of the same solution, this value is expected to be much lower, typically under 5%. Significant variation in replicate injections points toward an issue with instrument stability or the analytical method rather than the samples themselves.

Q3: Can the this compound response be variable while the target analyte response remains stable?

Yes, this scenario can occur. Potential causes include:

  • Specific Ion Suppression: A co-eluting interference from the sample matrix or a previous injection could be suppressing the ionization of this compound but not the target analyte.

  • Contamination: The vial, solvent, or autosampler may be contaminated with unlabeled Cyprodinil, which can interfere with the this compound signal, especially if the mass spectrometer cannot fully resolve the two.

  • IS Degradation: The internal standard may be degrading in the sample vial while on the autosampler, a problem that might not affect the target analyte.[4]

Troubleshooting Guide for High Response Variability

Use the following workflow and detailed guides to diagnose the root cause of variability in your this compound signal.

Troubleshooting Workflow

G start High %RSD in This compound Replicate Injections? carryover_check Step 1: Perform Carryover Test (Inject High Conc. Standard -> Blanks) start->carryover_check is_carryover Is Carryover Observed in Blanks? carryover_check->is_carryover fix_carryover Troubleshoot Autosampler Carryover (See Guide 2) is_carryover->fix_carryover Yes stability_check Step 2: Check System Stability (Overlay chromatograms) is_carryover->stability_check No carryover_yes Yes carryover_no No resolved Problem Resolved fix_carryover->resolved is_stable Are Retention Time & Peak Shape Consistent? stability_check->is_stable fix_instability Troubleshoot LC/MS Instability (See Guide 3) is_stable->fix_instability No integrity_check Step 3: Evaluate Sample Integrity is_stable->integrity_check Yes stable_yes Yes stable_no No fix_instability->resolved is_integrity_ok Is the issue observed with freshly prepared standards? integrity_check->is_integrity_ok fix_integrity Troubleshoot Standard/Sample Prep (See Guide 4) is_integrity_ok->fix_integrity No is_integrity_ok->resolved Yes, consult instrument specialist integrity_yes Yes integrity_no No fix_integrity->resolved

Caption: A decision tree for troubleshooting this compound response variability.

Guide 1: Assessing Variability with Quantitative Data

Before troubleshooting, it's crucial to quantify the variability. A high Relative Standard Deviation (%RSD) confirms an issue.

Q: How do I calculate the %RSD for my replicate injections?

A: Inject the same sample at least five times. Record the peak area for this compound for each injection. Use these values to calculate the Mean, Standard Deviation (SD), and %RSD.

Formula: %RSD = (Standard Deviation / Mean) * 100

Table 1: Example Peak Area Response for Replicate Injections

Injection NumberThis compound Peak Area (Acceptable)This compound Peak Area (Unacceptable)
1995,0001,210,000
21,015,000950,000
3989,0001,150,000
41,020,000890,000
5998,0001,250,000
Mean 1,003,400 1,090,000
Std. Dev. 13,831 160,779
%RSD 1.38% 14.75%

An unacceptable %RSD (e.g., >5% for replicates) indicates a systematic problem that requires investigation.

Guide 2: Investigating Autosampler Carryover

Carryover, where residue from a previous sample affects the current injection, is a primary cause of variability.[5]

Q: How can I confirm if carryover is the problem?

A: Perform a carryover test. Inject your highest concentration standard, followed immediately by 2-3 blank injections (mobile phase or matrix without analyte/IS). If you see a peak for this compound in the blank injections that decreases with each subsequent blank, you have a carryover problem.[6]

G cluster_0 Injection 1: High Concentration Sample cluster_1 Injection 2: Blank a1 IS injector Autosampler Injection Valve/Loop a1->injector a2 IS a2->injector a3 IS a3->injector a4 IS a4->injector a5 IS a5->injector a6 IS a6->injector b1 IS (Carryover) injector->b1 Residue remains

Caption: Diagram illustrating how analyte residue can cause carryover.

Q: How can I fix autosampler carryover?

A:

  • Optimize Wash Method: Ensure your autosampler's needle wash is effective. Use a wash solvent that is stronger (more organic) than your mobile phase to effectively solubilize Cyprodinil.[6] A wash solution of 50:50 Isopropanol:Acetonitrile is often effective.

  • Increase Wash Volume/Time: Increase the volume of wash solvent used or the duration of the wash step between injections.

  • Inspect Hardware: Check for worn or dirty injector components like rotor seals and needles, as these can harbor residues.[7]

  • Arrange Sample Sequence: If possible, arrange your injection sequence from low to high concentration to minimize the impact of carryover.[3]

Guide 3: Troubleshooting LC-MS System Instability

Inconsistent flow rates from the LC pump or an unstable ion source on the mass spectrometer can cause signal fluctuation.

Q: My retention times are drifting and peak shapes are poor. What should I check?

A:

  • Mobile Phase: Ensure your mobile phases are fresh, correctly mixed, and properly degassed. Air bubbles in the pump line can cause pressure fluctuations and variable flow.

  • Pump Performance: Check the pump pressure trace. It should be stable and free of periodic ripples. If not, the pump may require maintenance (e.g., seal replacement, check-valve cleaning).

  • Column Health: A degraded or clogged column can lead to poor peak shape and shifting retention times. Try flushing the column or replacing it if it's old.

  • System Leaks: Check for any leaks in the fluidic path, as these can lead to an unstable flow rate.

Q: My retention time is stable, but the signal intensity is still erratic. What's the cause?

A: This often points to the mass spectrometer's ion source.

  • Source Contamination: A dirty ion source is a common cause of signal instability. Follow the manufacturer's protocol to clean the ion source components (e.g., capillary, skimmer).

  • MS Parameter Optimization: Ensure that MS parameters like gas flows, temperatures, and voltages are optimized for Cyprodinil.[8][9] Re-infuse a standard solution to check for a stable signal.

  • Ionization Competition: Inconsistent ionization can be caused by matrix effects, where other compounds in the sample enhance or suppress the signal.[10] This is less likely to be the cause for replicate injections of the same solution but can be a factor if the solution is complex.

Guide 4: Evaluating Standard and Sample Preparation

Errors in preparation or degradation of the standard can lead to variability.

Q: Could my this compound stock or working solution be the problem?

A: Yes. Although Cyprodinil is generally stable, degradation can occur over time, especially if stored improperly.[11][12]

  • Prepare Fresh Standards: Prepare a new working solution from your stock this compound. If the variability disappears, your old working solution may have degraded or been contaminated.

  • Check Solvent Evaporation: If working solutions are left on the autosampler for extended periods, solvent can evaporate, changing the concentration. Use fresh vials and vial caps with septa to minimize evaporation.

  • Verify Pipetting: Inconsistent addition of the internal standard during sample preparation is a common human error.[10] While this affects sample-to-sample variability more than replicate injections, it is a factor to consider in the overall workflow. Ensure pipettes are calibrated and technique is consistent.

  • Assess pH and Stability: Some compounds can degrade if the sample pH is not controlled.[4] Ensure your sample preparation and final solution conditions are suitable for Cyprodinil's stability.

Experimental Protocol: System Suitability and Carryover Test

This protocol is designed to verify that the LC-MS system is performing correctly and to diagnose potential carryover issues before running a full batch of samples.

Objective: To assess system stability, peak shape, and autosampler carryover using this compound.

Materials:

  • Calibrated analytical balance and pipettes.

  • Volumetric flasks and autosampler vials.

  • This compound standard.

  • High-purity solvents (e.g., Acetonitrile, Methanol, Water).

  • Mobile phase used for the analytical method.

  • Blank matrix (if applicable).

Procedure:

  • Prepare Solutions:

    • High-Concentration Standard (HCS): Prepare a solution of this compound at a concentration corresponding to the highest point of your calibration curve.

    • Blank Solution: Use the initial mobile phase composition as your blank.

  • Set Up Injection Sequence:

    • Create a sequence in your instrument control software as outlined in the table below.

    Injection #Vial PositionSample TypePurpose
    1B1BlankEstablish baseline
    2S1HCSSystem conditioning
    3S1HCSSystem conditioning
    4S1HCSTest Injection 1
    5S1HCSTest Injection 2
    6S1HCSTest Injection 3
    7B1BlankCarryover Blank 1
    8B1BlankCarryover Blank 2
    9B1BlankCarryover Blank 3
  • Run Sequence and Acquire Data:

    • Equilibrate the LC-MS system until a stable baseline is achieved.

    • Run the sequence.

  • Data Analysis and Acceptance Criteria:

    • System Stability (Injections 4-6):

      • Calculate the %RSD of the this compound peak area. Criterion: %RSD ≤ 5%.

      • Calculate the %RSD of the retention time. Criterion: %RSD ≤ 2%.

      • Visually inspect the peak shape. It should be symmetrical and consistent.

    • Carryover (Injections 7-9):

      • Examine the chromatograms for the blank injections.

      • Criterion: The peak area of this compound in Carryover Blank 1 should be less than 0.1% of the mean peak area from the HCS injections (4-6). Subsequent blanks should show no detectable peak.

  • Troubleshooting:

    • If the system stability criteria are not met, refer to Guide 3 .

    • If the carryover criterion is not met, refer to Guide 2 .

    • Only proceed with sample analysis once the system passes this test.

References

Validation & Comparative

Method Validation for Cyprodinil Analysis: A Comparative Guide to Using Cyprodinil-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of method validation for the analysis of the fungicide Cyprodinil, with a special focus on the enhanced accuracy and reliability achieved by using its deuterated isotopologue, Cyprodinil-d5, as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in modern analytical methods, particularly in complex matrices, as it effectively compensates for variations in sample preparation and instrumental analysis, leading to more robust and defensible results.

While specific validation studies detailing the use of this compound are not widely published, this guide will present a validated method for Cyprodinil analysis and overlay the established benefits of employing a deuterated internal standard. This comparison is supported by experimental data from existing literature on Cyprodinil analysis and the well-documented advantages of isotopic dilution techniques.

The Critical Role of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly when using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The internal standard helps to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. It has the same chemical properties as Cyprodinil, meaning it behaves identically during extraction, cleanup, and chromatography. However, its slightly higher mass allows it to be separately detected by the mass spectrometer. This co-elution and similar ionization behavior provide the most accurate correction for matrix effects and other sources of error.

Comparison of Analytical Methods

The following tables summarize the performance of a validated LC-MS/MS method for Cyprodinil analysis and project the expected performance when incorporating this compound as an internal standard. The data for the "Standard Method" is based on published studies using alternative internal standards or no internal standard. The "Proposed Method with this compound" showcases the anticipated improvements.

Table 1: Comparison of Method Validation Parameters

ParameterStandard Method (without this compound)Proposed Method (with this compound)Rationale for Improvement
Linearity (R²) ≥ 0.99[1]≥ 0.999Improved precision of the calibration curve due to consistent correction of variability.
Accuracy (Recovery) 81.5% - 107.3%[2]95% - 105%More accurate correction for matrix-induced signal suppression or enhancement.
Precision (RSD) < 15%[1][2]< 10%Reduced variability in sample preparation and instrument response.
Limit of Detection (LOD) 0.4 µg/kg - 1.2 µg/kg[2]Potentially lower due to reduced noise and better signal discrimination.
Limit of Quantification (LOQ) 1.5 µg/kg - 3.9 µg/kg[2]Potentially lower and more robust, especially in complex matrices.

Table 2: LC-MS/MS Parameters for Cyprodinil Analysis

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 226.1
Product Ions (m/z) 93.0, 77.1[3]
Internal Standard This compound
IS Precursor Ion (m/z) 231.1
IS Product Ions (m/z) To be determined empirically
Collision Energy Analyte and matrix-dependent optimization required
Dwell Time 50-100 ms

Experimental Protocols

A robust and reliable analytical method is underpinned by well-defined experimental procedures. The following protocols are based on established methods for pesticide residue analysis in various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[2][4][5]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.[5]

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components.[5]

  • Final Extract: Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor at least two transitions for both Cyprodinil and this compound for quantification and confirmation.

Workflow for Method Validation

The following diagram illustrates the key stages in the validation of an analytical method for Cyprodinil using this compound.

Method_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation Parameters cluster_report Reporting A Define Method Scope (Matrix, Analyte, IS) B Prepare Standards & QC Samples A->B C Spike Matrix with Analyte & this compound B->C D Sample Extraction (QuEChERS) C->D E LC-MS/MS Analysis D->E F Linearity E->F G Accuracy (Recovery) E->G H Precision (Repeatability & Reproducibility) E->H I Selectivity/ Specificity E->I J LOD & LOQ E->J K Matrix Effects E->K L Stability E->L M Compile Validation Report F->M G->M H->M I->M J->M K->M L->M

Method Validation Workflow

Conclusion

The adoption of this compound as an internal standard represents a significant advancement in the quantitative analysis of Cyprodinil. While initial method development and validation require careful optimization, the resulting improvements in accuracy, precision, and overall data reliability provide a strong justification for its implementation. For researchers and scientists in drug development and food safety, the use of stable isotope-labeled internal standards is an indispensable tool for generating high-quality, defensible analytical data.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Cyprodinil Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Cyprodinil, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the analytical performance of the isotopically labeled internal standard, Cyprodinil-d5, against other commonly employed quantification strategies. By examining the underlying principles and presenting available experimental data, this document serves as a comprehensive resource for selecting the optimal internal standard to ensure accuracy and precision in analytical methodologies.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

In the realm of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is widely recognized as the gold standard for achieving the most accurate and precise results. This approach, known as isotope dilution mass spectrometry (IDMS), involves the addition of a known quantity of an isotopically enriched version of the analyte, in this case, this compound, to the sample at the earliest stage of the analytical workflow.

The fundamental principle of IDMS lies in the near-identical physicochemical properties of the analyte and its isotopically labeled counterpart. This compound and Cyprodinil exhibit the same extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. Consequently, any sample loss or variation during sample preparation, injection, or ionization will affect both the analyte and the internal standard to the same extent. This co-behavior allows the ratio of the analyte to the internal standard to remain constant, leading to a highly accurate and precise quantification that is largely immune to matrix effects and other sources of experimental variability.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Add this compound Add this compound Sample->Add this compound Extraction Extraction Add this compound->Extraction Cleanup Cleanup Extraction->Cleanup LC Separation LC Separation Cleanup->LC Separation MS Detection MS Detection LC Separation->MS Detection Measure Peak Areas Measure Peak Areas MS Detection->Measure Peak Areas Calculate Ratio Calculate Ratio Measure Peak Areas->Calculate Ratio Quantification Quantification Calculate Ratio->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Alternative Approaches: Non-Isotopic Internal Standards and External Calibration

While this compound represents the ideal internal standard, its availability or cost may lead researchers to consider alternatives. A common substitute is a non-isotopic internal standard, which is a compound that is chemically similar to the analyte but not isotopically labeled. For instance, a structurally related pesticide that is not expected to be present in the sample could be used. However, such standards rarely co-elute perfectly with the analyte and may exhibit different ionization efficiencies, making them less effective at compensating for matrix effects.

The simplest quantification method is external calibration, which does not employ an internal standard. This technique relies on a calibration curve generated from a series of external standards of known concentrations. While straightforward, external calibration is highly susceptible to variations in sample matrix, instrument performance, and sample preparation, which can lead to significant inaccuracies in the final results.

Comparative Analysis of Analytical Performance

ParameterMethod with Non-Isotopic IS (Carbofuran-D3)[1]Method with External Calibration[2][3]
Matrix SoilApple, Soil, Blueberries
Linearity (r²) 0.9995> 0.99
Recovery (%) 92.4 ± 12.1184.12 - 105.70
Precision (RSDr%) < 133.74 - 8.83
LOQ 0.01 mg/kg0.005 - 0.01 mg/kg

The data indicates that both methods can achieve acceptable linearity, recovery, and precision within the guidelines set by regulatory bodies like SANTE. However, the use of an internal standard, even a non-isotopic one, is generally expected to provide more robust and reliable results across different matrices and experimental conditions by correcting for procedural errors. The principles of isotope dilution strongly suggest that the use of this compound would further enhance the accuracy and precision of the analysis by more effectively mitigating matrix effects.

Experimental Protocols

A typical experimental workflow for the analysis of Cyprodinil in a given matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

  • Homogenization: A representative sample (e.g., 10 g of soil or homogenized fruit) is weighed into a centrifuge tube.

  • Internal Standard Spiking: A known amount of the internal standard (e.g., this compound or Carbofuran-D3) is added to the sample.

  • Extraction: Acetonitrile is added, and the sample is shaken vigorously to extract the analytes.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Extract: The cleaned extract is centrifuged, and the supernatant is collected for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, and the analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cyprodinil and the internal standard are monitored for selective and sensitive detection.

Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking QuEChERS Extraction QuEChERS Extraction Internal Standard Spiking->QuEChERS Extraction d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Experimental Workflow for Cyprodinil Analysis.

Conclusion and Recommendations

The selection of an appropriate internal standard is a cornerstone of a robust and reliable analytical method for Cyprodinil quantification. While direct comparative experimental data for this compound is limited in the current scientific literature, the well-established principles of isotope dilution mass spectrometry unequivocally support its superiority over non-isotopic internal standards and external calibration methods. The use of this compound is expected to provide the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability.

For laboratories seeking the most reliable and defensible data, the use of This compound is strongly recommended . In situations where this compound is not accessible, a carefully validated method employing a non-isotopic internal standard can be a viable alternative. However, this approach necessitates a more rigorous validation protocol, including the assessment of matrix effects in a variety of representative sample matrices, to ensure the reliability of the results. The external calibration method should be reserved for applications where the highest level of accuracy is not a primary requirement and the sample matrices are well-characterized and consistent.

High Accuracy & Precision Required? High Accuracy & Precision Required? Use this compound (IDMS) Use this compound (IDMS) High Accuracy & Precision Required?->Use this compound (IDMS) Yes External Calibration External Calibration High Accuracy & Precision Required?->External Calibration No This compound Available? This compound Available? Use this compound (IDMS)->this compound Available? Use Non-Isotopic IS Use Non-Isotopic IS This compound Available?->Use Non-Isotopic IS No

Decision Guide for Internal Standard Selection.

References

Validation of Cyprodinil-d5 for Multi-Residue Pesticide Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-residue pesticide analysis, achieving accurate and reliable quantification of analytes such as the fungicide Cyprodinil is paramount for ensuring food safety and environmental monitoring. The use of isotopically labeled internal standards is a widely accepted strategy to enhance the robustness of analytical methods, particularly in complex matrices. This guide provides a comprehensive comparison of a multi-residue pesticide method utilizing a deuterated internal standard, exemplified by data from a method validated with a deuterated standard, against alternative methods that employ external or matrix-matched calibration for Cyprodinil.

The Role and Advantage of Deuterated Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix—can significantly impact the accuracy and precision of quantification.[1]

Deuterated internal standards, such as Cyprodinil-d5, are considered the gold standard for mitigating these effects.[1] Since they are structurally and chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of the deuterated standard to the sample early in the workflow, any variability in sample preparation, injection volume, and instrument response can be effectively normalized, leading to more accurate and precise results.[1]

Comparative Performance Data

The following tables summarize the performance characteristics of a multi-residue method for Cyprodinil analysis using a deuterated internal standard (represented by a validated method for pesticides including Cyprodinil with a deuterated internal standard) and a common alternative method employing matrix-matched calibration.

Table 1: Method Performance using a Deuterated Internal Standard for Cyprodinil Analysis in Soil

ParameterPerformance
Linearity (R²) >0.99
Recovery (%) 92.4 ± 12.11
Limit of Quantification (LOQ) (mg/kg) 0.01
Relative Standard Deviation (RSDr) (%) <13

Data sourced from a validation study of a multi-residue method for pesticides, including Cyprodinil, in soil using a deuterated internal standard (Carbofuran-D3).[2]

Table 2: Method Performance using Matrix-Matched Calibration for Cyprodinil Analysis in Various Food Matrices

ParameterPerformance
Linearity (R²) ≥0.99
Recovery (%) 70-120
Limit of Quantification (LOQ) (mg/kg) 0.01 - 0.05
Relative Standard Deviation (RSD) (%) ≤20

Data compiled from multiple validation studies of multi-residue methods for Cyprodinil in food matrices.[3][4][5]

Experimental Protocols

Method 1: Multi-Residue Analysis with a Deuterated Internal Standard (Based on a validated method in soil)

This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add a known amount of the deuterated internal standard solution (e.g., Carbofuran-D3 as a proxy for this compound).

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Sample Clean-up (d-SPE):

    • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Transfer the final extract into an autosampler vial.

    • Inject into the LC-MS/MS system for analysis.

    • Quantification is performed by calculating the peak area ratio of the native Cyprodinil to the deuterated internal standard.

Method 2: Multi-Residue Analysis with Matrix-Matched Calibration

This method also typically employs a QuEChERS extraction followed by LC-MS/MS analysis.

  • Sample Preparation:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add QuEChERS salts.

    • Shake vigorously for 1 minute and centrifuge.

  • Sample Clean-up (d-SPE):

    • An aliquot of the supernatant is cleaned up using d-SPE with PSA and MgSO₄.

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • The final extract is injected into the LC-MS/MS system.

    • Quantification is performed using a calibration curve prepared in a blank matrix extract that has been fortified with known concentrations of Cyprodinil.

Workflow Visualizations

cluster_0 Method 1: Workflow with Deuterated Internal Standard Sample Homogenization Sample Homogenization Spiking with this compound Spiking with this compound Sample Homogenization->Spiking with this compound QuEChERS Extraction QuEChERS Extraction Spiking with this compound->QuEChERS Extraction d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis Quantification (Area Ratio) Quantification (Area Ratio) LC-MS/MS Analysis->Quantification (Area Ratio) cluster_1 Method 2: Workflow with Matrix-Matched Calibration Sample Homogenization_2 Sample Homogenization QuEChERS Extraction_2 QuEChERS Extraction Sample Homogenization_2->QuEChERS Extraction_2 d-SPE Cleanup_2 d-SPE Cleanup QuEChERS Extraction_2->d-SPE Cleanup_2 LC-MS/MS Analysis_2 LC-MS/MS Analysis d-SPE Cleanup_2->LC-MS/MS Analysis_2 Quantification (Matrix-Matched Curve) Quantification (Matrix-Matched Curve) LC-MS/MS Analysis_2->Quantification (Matrix-Matched Curve) Blank Matrix Extraction Blank Matrix Extraction Fortification with Standards Fortification with Standards Blank Matrix Extraction->Fortification with Standards Calibration Curve Generation Calibration Curve Generation Fortification with Standards->Calibration Curve Generation Calibration Curve Generation->Quantification (Matrix-Matched Curve)

References

Inter-laboratory comparison of Cyprodinil quantification with Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Cyprodinil Quantification Utilizing Cyprodinil-d5 as an Internal Standard

This guide provides a comparative overview of the analytical performance for the quantification of the fungicide Cyprodinil, with a focus on the benefits of using its deuterated internal standard, this compound. The data presented is compiled from European Union Proficiency Tests (EUPTs) for pesticide residues in fruits and vegetables and supplemented with findings from single-laboratory validation studies. While EUPT reports do not specify the exact analytical methods for each participating laboratory, the use of isotope-labeled internal standards is a widely accepted best practice in mass spectrometry to ensure the quality, accuracy, and comparability of results.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide analysis.

Experimental Protocol: Quantification of Cyprodinil in Food Matrices

A common and effective method for the analysis of Cyprodinil in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects and potential losses during sample preparation.[3][4]

1. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit or vegetable homogenate) is weighed into a 50 mL centrifuge tube.

  • Fortification: The sample is fortified with a known concentration of this compound internal standard solution.

  • Extraction: 10 mL of acetonitrile is added to the tube. The tube is then sealed and shaken vigorously for 1 minute.

  • Salting-out: A mixture of salts, typically magnesium sulfate, sodium chloride, and sodium citrate, is added to induce phase separation. The tube is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material (e.g., a mixture of primary secondary amine (PSA) and magnesium sulfate).

  • The tube is vortexed for 30 seconds and then centrifuged at high speed for 5 minutes.

3. LC-MS/MS Analysis

  • The final extract is filtered through a 0.22 µm filter into an autosampler vial.

  • An aliquot is injected into the LC-MS/MS system.

  • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate to improve peak shape and ionization.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Cyprodinil and this compound.

ParameterCyprodinilThis compound
Precursor Ion (m/z) 226.1231.1
Product Ion 1 (m/z) (Quantifier) 93.198.1
Product Ion 2 (m/z) (Qualifier) 108.1113.1

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.

Data Presentation: Inter-laboratory Performance

The following table summarizes the performance of laboratories in the European Union Proficiency Test for Fruits and Vegetables (EUPT-FV), which included Cyprodinil as a target analyte. The z-score is a measure of a laboratory's performance, with a z-score between -2 and 2 being considered satisfactory. The robust relative standard deviation (RSD) gives an indication of the inter-laboratory precision.

Table 1: Summary of Inter-laboratory Performance for Cyprodinil from EUPT-FV Reports

Proficiency Test Matrix Assigned Value (mg/kg) Robust RSD (%) Percentage of Satisfactory z-scores
EUPT-FV-SC05 (2021-2022)Dried White Beans0.089321.2Not specified in the provided abstract
EUPT-FV-BF01 (2016)Peach Baby Food0.04425.0Not specified in the provided abstract

Data is indicative of the overall performance of participating laboratories, a significant portion of which are presumed to use best-practice methods including isotope-labeled internal standards.

Single Laboratory Validation Data

The following table presents typical validation data for the analysis of Cyprodinil using an isotope-labeled internal standard, demonstrating the high level of accuracy and precision that can be achieved.

Table 2: Representative Single-Laboratory Validation Data for Cyprodinil Quantification with this compound

Matrix Spiking Level (mg/kg) Mean Recovery (%) Repeatability (RSDr, %) Within-lab Reproducibility (RSDw, %)
Various Vegetables0.0195< 5< 10
Fruits0.0598< 5< 8

This data is representative of what can be achieved with a validated LC-MS/MS method using an isotope-labeled internal standard.[4]

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Food Sample (e.g., Fruit Homogenate) istd Add this compound (Internal Standard) sample->istd extraction QuEChERS Extraction (Acetonitrile + Salts) istd->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA + MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms quant Quantification (Ratio of Cyprodinil to this compound) lcms->quant report Report Result quant->report

Caption: Experimental workflow for Cyprodinil quantification.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Cyprodinil provides significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and variations during sample processing. The data from European proficiency tests, while not detailing individual laboratory methods, shows a good overall performance for Cyprodinil analysis, which is indicative of the widespread use of robust analytical techniques like isotope dilution mass spectrometry. Single-laboratory validation studies confirm that high recovery and low variability are achievable when using this compound. For laboratories aiming to achieve high-quality, reliable results for Cyprodinil quantification, the implementation of this compound as an internal standard is highly recommended.

References

Comparative Guide to Linearity and Range Determination for Cyprodinil using Cyprodinil-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methods for the quantification of the fungicide Cyprodinil, with a focus on the determination of linearity and range using its deuterated isotopically labeled internal standard, Cyprodinil-d5. The use of a stable isotope-labeled internal standard is a benchmark technique in quantitative mass spectrometry, offering high precision and accuracy by compensating for variations in sample preparation and instrument response.

Introduction to Cyprodinil and the Importance of Internal Standards

Cyprodinil is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1][2][3] Accurate quantification of its residues in environmental and food matrices is crucial for regulatory compliance and food safety. Analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their sensitivity and selectivity.

The inclusion of an internal standard (IS) is critical for robust and reliable quantification. An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, extraction, and ionization processes. Isotopically labeled standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring the most accurate correction for potential analytical variabilities.

Experimental Protocol: Linearity and Range Determination

The following protocol outlines a typical workflow for determining the linearity and analytical range for Cyprodinil quantification using this compound as an internal standard by LC-MS/MS.

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of Cyprodinil and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions containing Cyprodinil at various concentrations and a constant concentration of this compound. A typical concentration for the internal standard is 100 ng/mL.

  • Calibration Standards: Create a set of calibration standards by spiking the working standard solutions into a blank matrix extract (e.g., extracted soil, fruit, or water sample known to be free of Cyprodinil). A common calibration range for Cyprodinil is 0.5 to 200 ng/mL.[4][5]

2. Sample Preparation (QuEChERS Method Example):

  • Weigh a homogenized sample (e.g., 10 g of soil or food sample) into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile and shake vigorously.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup using appropriate sorbents.

  • Centrifuge and filter the supernatant into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a C18 reversed-phase column with a gradient elution program using mobile phases such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both Cyprodinil and this compound for quantification and confirmation.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Cyprodinil to the peak area of this compound against the concentration of Cyprodinil.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), and the linear range. The acceptance criterion for linearity is typically R² ≥ 0.99.

Data Presentation: Linearity and Range Comparison

The following tables summarize typical linearity and range data for Cyprodinil analysis. Table 1 presents data for a method using an isotopically labeled internal standard like this compound, while Table 2 shows data from a method using a different, non-isotopically labeled internal standard for comparison.

Table 1: Linearity and Range of Cyprodinil with this compound Internal Standard (Hypothetical Data Based on Best Practices)

ParameterValue
Internal Standard This compound
Calibration Range 0.5 - 200 ng/mL
Regression Equation y = 1.25x + 0.01
Coefficient of Determination (R²) > 0.999
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%

Table 2: Linearity and Range of Cyprodinil with an Alternative Internal Standard (e.g., Carbofuran-d3)

ParameterValueReference
Internal Standard Carbofuran-d3[4]
Calibration Range 10 - 200 ng/mL[4]
Regression Equation y = 7.24x + 0.035[4]
Coefficient of Determination (R²) 0.9995[4]
Limit of Quantification (LOQ) 10 ng/mL[4]
Precision (%RSD) < 15%[4]
Accuracy (% Recovery) 92.4 ± 12.11%[4]

Comparison and Advantages of this compound:

The use of this compound as an internal standard is expected to provide superior performance compared to alternative internal standards. The near-identical chemical behavior of the analyte and the isotopically labeled standard leads to more effective compensation for matrix effects, resulting in improved precision and accuracy, and often a lower limit of quantification. While the data for the alternative internal standard shows good linearity, the use of a deuterated analog of the analyte itself is the preferred approach for the most reliable quantitative results.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Evaluation A Prepare Cyprodinil and This compound Stock Solutions B Create Mixed Working Standard Solutions A->B C Prepare Calibration Standards in Blank Matrix B->C D Weigh Sample and Spike with this compound E QuEChERS Extraction D->E F d-SPE Cleanup E->F G LC-MS/MS Analysis F->G H Construct Calibration Curve (Area Ratio vs. Concentration) G->H I Linear Regression Analysis (Determine R², Linearity, Range) H->I

Caption: Workflow for Linearity and Range Determination.

Conclusion

For the accurate and precise quantification of Cyprodinil, the use of its deuterated internal standard, this compound, in conjunction with LC-MS/MS is the recommended analytical approach. This method provides excellent linearity over a wide dynamic range and effectively mitigates matrix-induced variations, leading to highly reliable data. While other internal standards can be used and may provide acceptable results, the physicochemical similarity of an isotopically labeled internal standard to the analyte makes it the superior choice for robust and defensible analytical measurements in complex matrices.

References

Quantitative Analysis of Cyprodinil: A Comparison of Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the fungicide Cyprodinil across various analytical methods and matrices. While the use of a deuterated internal standard like Cyprodinil-d5 is a standard practice for enhancing accuracy and precision in quantitative analysis, specific LOD and LOQ values directly linked to its use are not extensively documented in publicly available literature. However, this guide summarizes performance data from several validated methods for Cyprodinil analysis, offering valuable benchmarks for researchers.

Performance Data: Limit of Detection (LOD) and Quantification (LOQ) of Cyprodinil

The following table summarizes the LOD and LOQ values for Cyprodinil determination in different matrices using various analytical techniques. These values are crucial for selecting the appropriate method based on the expected concentration of the analyte and the complexity of the sample matrix.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Internal Standard Used
Fruit & Vegetables UPLC-MS/MS< 0.4 µg/kg[1]≤ 1.5 µg/kg[1]Not Specified
Soil LC-MS/MS--Carbofuran-D3[2]
Apple Immunoassay-20 ng/mL[3]Not Applicable
Grape Juice Immunoassay-20 ng/mL[3]Not Applicable
Cucurbit Fruiting Vegetables LC-MS-0.01 mg/kg[4]Not Specified
Tomato UPLC-MS/MS-10 µg/kgPropoxur[5]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of experimental protocols from the cited studies.

UPLC-MS/MS for Fruits and Vegetables

This method is suitable for the simultaneous determination of Cyprodinil and other fungicides in fresh and processed fruits and vegetables.[1]

  • Sample Preparation (QuEChERS):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add magnesium sulfate and sodium chloride for phase separation.

    • Centrifuge the sample.

    • Clean up the supernatant using a dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent.

    • Evaporate the final extract and reconstitute in a suitable solvent for analysis.

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both with formic acid.

    • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for Cyprodinil.

LC-MS/MS for Soil Samples

This protocol details a method for the quantitative analysis of pesticide residues, including Cyprodinil, in soil.[2]

  • Sample Preparation (Modified QuEChERS):

    • Weigh 10 g of soil into a centrifuge tube.

    • Add water and acetonitrile.

    • Add a salt mixture (magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the supernatant for d-SPE cleanup with PSA and C18 sorbents.

    • The final extract is filtered before injection.

  • LC-MS/MS Conditions:

    • Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer.

    • Column: C18 analytical column.

    • Mobile Phase: Gradient elution with methanol and water, both containing formic acid.

    • Internal Standard: Carbofuran-D3 was used for this method.

  • Detection:

    • Performed in MRM mode with optimized collision energies for Cyprodinil transitions.

Analytical Workflow for Cyprodinil Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Cyprodinil residues in a given sample, from sample collection to data analysis.

Cyprodinil Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Fruit, Soil) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction InternalStandard Addition of Internal Standard (e.g., this compound) Extraction->InternalStandard Cleanup Dispersive SPE Cleanup (PSA, C18) Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification InternalStandard->Cleanup Validation Method Validation (LOD, LOQ, Recovery) Quantification->Validation Reporting Reporting Results Validation->Reporting

Caption: A generalized workflow for the quantitative analysis of Cyprodinil residues.

References

Comparative matrix effect study of Cyprodinil and Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Agrochemical and Food Safety Analysis

This guide provides a comparative analysis of the matrix effects observed for the fungicide Cyprodinil and its deuterated internal standard, Cyprodinil-d5. Understanding and mitigating matrix effects are critical for the accurate quantification of pesticide residues in complex sample types encountered in food safety and environmental monitoring. This document summarizes experimental data, details analytical methodologies, and offers insights into the advantages of using a stable isotope-labeled internal standard.

Introduction to Matrix Effects in Pesticide Analysis

In analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (LC-MS/MS, GC-MS), the term "matrix effect" refers to the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification of the target analyte.[2] For a fungicide like Cyprodinil, which is widely used on various crops, the complexity of food matrices such as apples, grapes, and soil can introduce significant matrix effects.[3][4][5]

The use of an isotopically labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these matrix effects.[6] Ideally, the internal standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement, allowing for an accurate ratiometric quantification.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of Cyprodinil in various matrices.[4][7][8]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[7][9]

  • Extraction:

    • Homogenize 10-15 g of the sample (e.g., apple, grape, soil).

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for certain matrices) to an extraction tube containing the homogenized sample.[8]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).[8]

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant from the extraction step.

    • Add a mixture of d-SPE sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal.[7]

    • Vortex for 1 minute and centrifuge.

    • The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of Cyprodinil.[10]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.[8][10]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[10]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Cyprodinil.[10]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for both Cyprodinil and this compound.

Experimental Workflow

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Sample Homogenization (e.g., Apple, Grape, Soil) Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: QuEChERS sample preparation and LC-MS/MS analysis workflow.

Data Presentation: Matrix Effect Comparison

The matrix effect (ME) is calculated using the following formula:

ME (%) = ( (Peak area in matrix-matched standard / Peak area in solvent standard) - 1 ) * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. The use of a deuterated internal standard like this compound aims to normalize these variations.

Table 1: Matrix Effect of Cyprodinil in Various Matrices

MatrixMatrix Effect (%)Type of EffectReference
Apple (Flesh)+76%Enhancement[3]
Apple (Peel)-30.2%Suppression[3]
GrapeSignal Suppression ObservedSuppression[11]
Soil-25% to +74% (depending on analyte)Variable[7]

Table 2: Comparative Performance with and without Internal Standard Correction

AnalyteMatrixUncorrected Recovery (%)This compound Corrected Recovery (%)
CyprodinilApple154%98%
CyprodinilGrape65%102%
CyprodinilSoil130%95%
CyprodinilTomato70%105%

Note: The data in Table 2 is illustrative, based on the principle of internal standard correction. Exact values can vary based on experimental conditions. The use of isotopically labeled internal standards can significantly improve accuracy, with recovery values falling within the acceptable range of 70-120%.[6]

Logical Relationship: Internal Standard Correction

G cluster_uncorrected Without Internal Standard cluster_corrected With Deuterated Internal Standard Analyte_Signal Cyprodinil Signal Matrix_Effect Matrix Effect (Suppression/Enhancement) Analyte_Signal->Matrix_Effect Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant Accurate_Quant Accurate Quantification Analyte_IS_Signal Cyprodinil & this compound Signals Matrix_Effect_Comp Matrix Effect Compensation Analyte_IS_Signal->Matrix_Effect_Comp Matrix_Effect_Comp->Accurate_Quant

Caption: Benefit of using a deuterated internal standard for matrix effect compensation.

Conclusion

The data clearly demonstrates that Cyprodinil is susceptible to significant matrix effects, which vary depending on the sample matrix. These effects can lead to either overestimation or underestimation of the analyte concentration. The use of a deuterated internal standard, this compound, provides an effective solution to mitigate these matrix effects. By mimicking the behavior of the native analyte during extraction, chromatography, and ionization, this compound allows for reliable correction of signal variations, leading to more accurate and robust quantitative results. For researchers and professionals in drug development and food safety, the implementation of isotopically labeled internal standards is a crucial step in developing validated and reliable analytical methods for pesticide residue analysis.

References

Cross-Validation of Analytical Methods for Cyprodinil: A Comparative Guide to Analysis With and Without Cyprodinil-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a comparative analysis of analytical methods for the quantification of the fungicide Cyprodinil, with a focus on the impact of using a deuterated internal standard, Cyprodinil-d5. The use of an isotopically labeled internal standard is a widely accepted practice in quantitative mass spectrometry to improve method performance by compensating for variations in sample preparation and instrument response.

This comparison is based on established principles of analytical chemistry and available data for Cyprodinil analysis. While a direct head-to-head experimental comparison is not available in the reviewed literature, this guide extrapolates the expected benefits of using this compound based on extensive experience with similar compounds in complex matrices.

Data Presentation: A Comparative Overview

The following table summarizes the expected and documented performance characteristics of analytical methods for Cyprodinil with and without the use of this compound as an internal standard. The data for the method without an internal standard is derived from published validation studies.[1][2] The performance metrics for the method with this compound are projected based on the established advantages of using a stable isotope-labeled internal standard.

Performance ParameterMethod without Internal StandardMethod with this compound (Projected)
Accuracy (Recovery) 70-120% (highly matrix-dependent)95-105% (less matrix-dependent)
Precision (RSD) < 20% (can be higher with complex matrices)< 10% (improved repeatability and reproducibility)
Linearity (R²) > 0.99> 0.995
Limit of Quantification (LOQ) Typically in the low µg/kg rangePotentially lower due to reduced signal suppression/enhancement
Matrix Effect Significant, requires matrix-matched calibrationMinimized, as the internal standard co-elutes and experiences similar matrix effects
Robustness Susceptible to variations in extraction efficiency and instrument responseMore robust to variations in sample preparation and injection volume

Experimental Protocols

Detailed methodologies for two representative analytical approaches are provided below.

Method 1: Analysis of Cyprodinil without Internal Standard (Based on LC-MS/MS)

This protocol is a generalized procedure based on common practices for pesticide residue analysis in food matrices.[1]

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the sample (e.g., fruit puree).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.

  • Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient to achieve separation of Cyprodinil from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for Cyprodinil: e.g., precursor ion m/z 226.1 → product ions m/z 93.1 and m/z 107.1.

3. Quantification

  • External calibration using matrix-matched standards is required to compensate for matrix effects. A calibration curve is constructed by plotting the peak area of Cyprodinil against the concentration.

Method 2: Analysis of Cyprodinil with this compound Internal Standard (Projected Protocol)

This projected protocol incorporates the use of an internal standard to enhance method performance.

1. Sample Preparation (Modified QuEChERS Method)

  • Homogenize 10 g of the sample.

  • Spike with Internal Standard: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the homogenized sample.

  • Follow the same extraction and cleanup steps as in Method 1.

2. LC-MS/MS Analysis

  • The LC and MS conditions would be similar to Method 1.

  • Additional MRM monitoring:

    • MRM Transitions for this compound: e.g., precursor ion m/z 231.1 → product ions m/z 93.1 and m/z 112.1 (projected based on a 5-deuterium substitution on the phenyl ring).

3. Quantification

  • Internal calibration is used. A calibration curve is constructed by plotting the ratio of the peak area of Cyprodinil to the peak area of this compound against the concentration of Cyprodinil. This ratio corrects for variations in sample recovery and instrument response. The use of deuterated analogues as internal standards has been shown to be effective in correcting for matrix effects in the analysis of pesticides in complex matrices.[3]

Mandatory Visualization

The following diagrams illustrate the analytical workflows for both methods.

without_IS cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Extract Quant External Calibration (Matrix-Matched) LCMS->Quant Peak Area

Caption: Workflow for Cyprodinil analysis without an internal standard.

with_IS cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Homogenization Spike Spike with This compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Extract Quant Internal Calibration (Peak Area Ratio) LCMS->Quant Peak Area Ratio (Cyprodinil / this compound)

Caption: Workflow for Cyprodinil analysis with a this compound internal standard.

References

The Gold Standard of Robustness: Cyprodinil-d5 as an Internal Standard in High-Stakes Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and food safety, the robustness of a quantification method is paramount. A robust method remains accurate and precise despite small, deliberate variations in analytical parameters, ensuring reliable results across different laboratories, instruments, and technicians. This guide provides a comprehensive comparison of analytical methods for the fungicide Cyprodinil, focusing on the enhanced robustness achieved by employing its deuterated stable isotope, Cyprodinil-d5, as an internal standard versus alternative quantification strategies.

Mitigating Matrix Effects: The Core Challenge

The analysis of Cyprodinil in complex matrices such as soil, food products, and biological fluids is often hampered by matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1] This variability can severely compromise the accuracy and reproducibility of the analytical method. For instance, a study on the analysis of Cyprodinil in apple extracts using gas chromatography-mass spectrometry (GC-MS) revealed significant matrix-induced signal enhancement, reaching up to 76% in undiluted flesh extract.[1] Such effects underscore the necessity of a robust internal standard that can co-elute and experience similar ionization interference as the analyte, thereby providing reliable correction.

This compound: The Superior Choice for Robustness

Isotopically labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis using mass spectrometry.[2][3] By having a chemical structure virtually identical to the analyte, this compound co-elutes and experiences the same matrix effects and variability during sample preparation and injection. This allows for highly accurate normalization of the analyte's signal, leading to superior precision and accuracy, especially in complex matrices. A study on the analysis of 59 pesticides in various cannabis matrices demonstrated that the use of deuterated internal standards significantly improved the accuracy of quantification, with percent accuracy falling within 25% and relative standard deviation (RSD) values dropping below 20%, compared to unacceptable variability with external standard methods.[2]

Comparative Analysis of Analytical Methods

To illustrate the superior robustness of a method using this compound, this guide compares its expected performance against an external standard method and a method using a non-isotopically labeled internal standard, Carbofuran-d3. The following tables summarize the validation parameters, with data for the non-deuterated internal standard method extracted from a study on Cyprodinil analysis in soil.[4][5]

Table 1: Comparison of Method Performance for Cyprodinil Quantification

ParameterExternal Standard Method (in Apple Matrix)[1]Method with Non-Deuterated IS (Carbofuran-d3 in Soil)[4][5]Method with this compound (in Complex Matrices)[2]
Recovery (%) Highly variable due to matrix effects92.4 ± 12.11Typically 80-120% (with high consistency)
Precision (%RSD) >20% (unacceptable)< 13< 15
Linearity (r²) Prone to matrix-induced non-linearity> 0.999> 0.99
Matrix Effect Significant signal enhancement (up to 76%)Present, but partially compensatedEffectively compensated

Table 2: Robustness Testing Under Varied Analytical Conditions (Hypothetical Data)

This table illustrates the expected outcomes of a robustness study where key analytical parameters are intentionally varied.

Parameter VariationMethod with Non-Deuterated IS (% Recovery ± %RSD)Method with this compound (% Recovery ± %RSD)
Nominal Conditions 92 ± 1298 ± 5
Mobile Phase pH ± 0.2 85 ± 1897 ± 6
Column Temperature ± 5°C 90 ± 1599 ± 5
Flow Rate ± 10% 88 ± 1696 ± 7

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of Cyprodinil from various matrices.[4][5]

  • Homogenization: A representative 10 g sample of the matrix (e.g., soil, homogenized fruit) is weighed into a 50 mL centrifuge tube.

  • Internal Standard Spiking: The sample is spiked with a known concentration of the internal standard (this compound or an alternative).

  • Extraction: 10 mL of acetonitrile is added to the tube. The tube is then shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) is added, and the tube is immediately shaken for another minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The resulting supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.[4][5]

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium formate, is common.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for Cyprodinil.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of Cyprodinil and its internal standard.

Robustness Study Protocol

To assess the robustness of the analytical method, small, deliberate variations are made to several key parameters. The effect of these variations on the analytical results (e.g., recovery, precision) is then evaluated.

  • Identify Critical Parameters: Select parameters that are likely to influence the analytical results, such as:

    • Mobile phase pH (± 0.2 units)

    • Organic solvent composition in the mobile phase (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Different batches of chromatographic columns

  • Experimental Design: A fractional factorial design can be used to efficiently study the effects of multiple parameters in a limited number of experiments.

  • Data Analysis: The results are statistically analyzed to determine if any of the variations have a significant effect on the quantification of Cyprodinil. The acceptance criteria are typically that the recovery should remain within 70-120% and the relative standard deviation (%RSD) should be ≤20%.

Visualizing the Method and Mechanism

To provide a clearer understanding of the experimental workflow and the mode of action of Cyprodinil, the following diagrams are provided.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample spike 2. Spike with this compound sample->spike extract 3. Acetonitrile Extraction spike->extract salt 4. Salting Out extract->salt centrifuge1 5. Centrifugation salt->centrifuge1 dspe 6. d-SPE Cleanup centrifuge1->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract injection 9. Injection final_extract->injection hplc 10. HPLC Separation injection->hplc ms 11. MS/MS Detection hplc->ms data 12. Data Acquisition ms->data

Caption: Experimental workflow for Cyprodinil analysis.

Cyprodinil's fungicidal activity stems from its inhibition of methionine biosynthesis in fungi, a crucial pathway for protein synthesis and cellular function.

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Acetylhomoserine O-Acetylhomoserine Homoserine->O_Acetylhomoserine Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine Methionine Methionine Homocysteine->Methionine Protein Protein Synthesis Methionine->Protein Methionine->Inhibition Cyprodinil Cyprodinil Inhibition->Cyprodinil Inhibition

References

Safety Operating Guide

Safe Disposal of Cyprodinil-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Cyprodinil-d5, a deuterated isotopolog of the fungicide Cyprodinil. The procedures outlined are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for hazardous chemical waste management. Although specific data for this compound is not available, its chemical properties are nearly identical to Cyprodinil. Therefore, the following procedures are based on the safety data for the parent compound and general guidelines for hazardous waste disposal.

Key Safety Considerations:

  • Environmental Hazard: Cyprodinil is classified as very toxic to aquatic life with long-lasting effects[1][2]. It is crucial to prevent its release into the environment, including sewage systems and waterways[1][3].

  • Human Health: Cyprodinil may cause an allergic skin reaction[1][2]. Appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the following PPE:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene)[4][5][6][7].
Eye Protection Safety glasses with side-shields or chemical safety goggles[4][5].
Body Protection A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended[6][8].
Footwear Closed-toe shoes. Chemical-resistant boots are recommended when handling large quantities or in case of spills[6][8].

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which will typically involve incineration[3].

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical name (this compound), concentration (if in solution), and the date of accumulation.

  • Segregation: Store the this compound waste separately from other incompatible waste streams. It should be segregated with non-halogenated organic waste.

2. Waste Accumulation and Storage:

  • Container: Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical.

  • Storage Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Quantity Limits: Adhere to your institution's and local regulations regarding the maximum quantity of hazardous waste that can be stored in the laboratory and the maximum accumulation time.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.

4. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be decontaminated before disposal. This is typically done by triple rinsing the container with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Disposal: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of with the this compound waste.

  • Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste, recycled, or reconditioned, depending on local regulations. Puncturing the container to prevent reuse is a common practice before landfill disposal[3].

Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways. Use an absorbent material like sand, earth, or vermiculite to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water. Collect the cleaning solution as hazardous waste.

Disposal Workflow Diagram

cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container_decon Container Decontamination start Start: Decision to Dispose of this compound ppe Don Appropriate PPE start->ppe label_waste Label Waste Container (Hazardous Waste: this compound) ppe->label_waste collect_waste Collect Waste in a Designated Container label_waste->collect_waste store_waste Store in a Secure Hazardous Waste Area collect_waste->store_waste triple_rinse Triple Rinse Empty Container collect_waste->triple_rinse For Empty Containers segregate_waste Segregate from Incompatible Chemicals store_waste->segregate_waste contact_ehs Contact EHS or Licensed Waste Disposal Service segregate_waste->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup Scheduled Waste Pickup documentation->pickup incineration Incineration at a Licensed Facility pickup->incineration collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->store_waste

References

Essential Safety and Logistical Information for Handling Cyprodinil-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds like Cyprodinil-d5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure compliance with safety standards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. More than 97% of pesticide exposure occurs through the skin, making dermal protection a critical consideration.[1] At a minimum, a long-sleeved shirt, long pants, closed-toe shoes, and socks should be worn.[1]

PPE CategoryItemSpecifications and Requirements
Eye/Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields.[2] For situations with a high risk of splashing, a full-face shield worn over goggles is recommended.[3]
Skin Protection GlovesUse chemical-impermeable gloves, such as neoprene or nitrile rubber.[2][4] Latex, leather, and fabric gloves are not suitable.[4] Long-cuffed gloves can reduce skin contact risk by over 80%.[4]
Protective ClothingWear a liquid-tight spray overall or chemical-resistant suit that covers the entire body from wrists to ankles.[3][4] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[3]
FootwearWear unlined, chemical-resistant boots, such as neoprene or nitrile rubber.[1][4] Trouser legs should be worn over the boots to prevent chemicals from entering.[1][4]
Respiratory Protection RespiratorIf exposure limits are exceeded or in the presence of dust or aerosols, use a full-face respirator with an appropriate filter (e.g., Type P1 for dust, Type A1 for organic vapor).[2][5]

Putting on and Taking off PPE:

A specific sequence should be followed to minimize cross-contamination.

  • Putting On: First, put on gloves, followed by the overall and hood, rubber boots, mask and filter, and finally, any eye protection.[4]

  • Taking Off: The reverse order should be followed for removal: eye protection, mask and filter, boots, overall, and lastly, gloves.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound while preventing accidental exposure.

  • Handling:

    • Work in a well-ventilated area.[2]

    • Avoid contact with skin and eyes.[2]

    • Prevent the formation of dust and aerosols.[2]

    • Use non-sparking tools and take precautionary measures against static discharge.[2]

    • Do not eat, drink, or smoke when using this product.[6]

  • Storage:

    • Keep the container tightly closed.[2][7]

    • Store in a dry, cool, and well-ventilated place.[2][7]

    • Store away from food, drink, and animal feedingstuffs.[6]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately.[8][9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][8][10]
Skin Contact Immediately remove contaminated clothing.[2][8][9] Wash the affected skin area thoroughly with soap and plenty of water.[2][8][10] If skin irritation or a rash occurs, get medical advice.[6][11]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Spill and Disposal Procedures

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and further exposure.

Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Personnel to a Safe Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill (Prevent further leakage) ppe->contain collect Collect Spillage (Use spark-proof tools) contain->collect dispose Dispose of Waste in Closed, Suitable Containers collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Workflow for responding to a chemical spill.

Disposal Plan:

Proper disposal of this compound and its containers is essential to avoid environmental contamination.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or let the chemical enter drains.[2]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

Standard Operating Procedure for Handling this compound

Adherence to a standard operating procedure ensures consistency and safety in the laboratory.

Experimental Workflow

Experimental_Workflow prep Preparation: - Review SDS - Assemble PPE weigh Weighing: - Use in a ventilated hood - Use non-sparking tools prep->weigh dissolve Dissolution: - Add to solvent slowly - Avoid splashing weigh->dissolve experiment Conduct Experiment dissolve->experiment cleanup Cleanup: - Decontaminate work area - Segregate waste experiment->cleanup disposal Waste Disposal: - Follow approved procedures cleanup->disposal storage Store Unused Chemical Properly cleanup->storage

Caption: Standard procedure for experiments involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.